molecular formula C17H25NO4 B13661333 1-Boc-3-(2,4-dimethoxyphenyl)pyrrolidine

1-Boc-3-(2,4-dimethoxyphenyl)pyrrolidine

Número de catálogo: B13661333
Peso molecular: 307.4 g/mol
Clave InChI: UDVUUFCIDLMNQR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-Boc-3-(2,4-dimethoxyphenyl)pyrrolidine is a protected pyrrolidine derivative of significant value in medicinal chemistry and drug discovery research. This compound serves as a crucial synthetic intermediate for the development of novel isoquinoline alkaloids and other bioactive molecules. The Boc (tert-butoxycarbonyl) protecting group ensures stability during synthetic sequences while allowing for facile deprotection under mild acidic conditions to generate the free pyrrolidine base for further functionalization. The 2,4-dimethoxyphenyl substituent is a privileged structural motif in many pharmacologically active compounds, particularly those targeting bacterial pathogens. Research indicates that structural analogs of this compound, specifically those with dimethoxyphenyl groups attached to nitrogen heterocycles, are being investigated for their enhanced antibacterial properties and potential to overcome drug resistance mechanisms . The pyrrolidine scaffold is a common feature in many molecules that interact with biological targets, including FtsZ protein and topoisomerases, which are critical for bacterial cell division . This makes 1-Boc-3-(2,4-dimethoxyphenyl)pyrrolidine a versatile building block for constructing potential antibacterial agents, enzyme inhibitors, and for the structural modification of natural products to improve their bioavailability and efficacy. The compound is offered for research purposes as a chemical tool to advance pharmaceutical development and biological probing. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Fórmula molecular

C17H25NO4

Peso molecular

307.4 g/mol

Nombre IUPAC

tert-butyl 3-(2,4-dimethoxyphenyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C17H25NO4/c1-17(2,3)22-16(19)18-9-8-12(11-18)14-7-6-13(20-4)10-15(14)21-5/h6-7,10,12H,8-9,11H2,1-5H3

Clave InChI

UDVUUFCIDLMNQR-UHFFFAOYSA-N

SMILES canónico

CC(C)(C)OC(=O)N1CCC(C1)C2=C(C=C(C=C2)OC)OC

Origen del producto

United States

Foundational & Exploratory

Technical Monograph: 1-Boc-3-(2,4-dimethoxyphenyl)pyrrolidine

[1]

Executive Summary

1-Boc-3-(2,4-dimethoxyphenyl)pyrrolidine is a high-value heterocyclic building block utilized in the synthesis of pharmaceutical agents targeting G-protein coupled receptors (GPCRs), particularly serotonergic and dopaminergic subtypes.[1] Characterized by a pyrrolidine core substituted with an electron-rich 2,4-dimethoxyphenyl moiety, this scaffold serves as a protected intermediate that offers controlled reactivity.[1][2] The tert-butoxycarbonyl (Boc) group ensures nitrogen stability during harsh coupling conditions, while the dimethoxy-substituted aryl ring provides a distinct electrostatic profile favorable for hydrophobic pocket binding in drug targets.[1]

Chemical Identity & Physicochemical Profile[1][3][4][5][6][7]

This compound exists as a stable, white to off-white solid.[1][2] It possesses a chiral center at the C3 position of the pyrrolidine ring; while often supplied as a racemate for initial screening, enantiopure forms ((R) or (S)) are critical for late-stage lead optimization.

PropertySpecification
IUPAC Name tert-butyl 3-(2,4-dimethoxyphenyl)pyrrolidine-1-carboxylate
Molecular Formula C₁₇H₂₅NO₄
Molecular Weight 307.39 g/mol
Solubility Soluble in DCM, EtOAc, DMSO, MeOH; Insoluble in water
LogP (Predicted) ~3.2 (Lipophilic)
pKa (Conj.[1] Acid) ~9.5 (after Boc deprotection)
H-Bond Donors/Acceptors 0 / 4
Rotatable Bonds 4

Synthetic Methodology

The most robust route to 1-Boc-3-(2,4-dimethoxyphenyl)pyrrolidine is the Suzuki-Miyaura cross-coupling of a 3-halopyrrolidine with an arylboronic acid.[1] This pathway minimizes side reactions compared to Negishi couplings or hydrogenation of pyrroline precursors.[2]

Core Synthesis Protocol (Suzuki Coupling)

Reaction Class: Palladium-catalyzed C-C bond formation.[1]

Reagents:

  • Substrate A: 1-Boc-3-iodopyrrolidine (or 1-Boc-3-bromopyrrolidine).[1]

  • Substrate B: 2,4-Dimethoxyphenylboronic acid (1.2 equiv).[1]

  • Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%).[1]

  • Base: K₂CO₃ (2.0 M aqueous solution or solid Cs₂CO₃).[2]

  • Solvent: 1,4-Dioxane/Water (4:[1]1) or Toluene/Ethanol/Water.[2]

Step-by-Step Procedure:

  • Inertion: Charge a reaction vessel with 1-Boc-3-iodopyrrolidine (1.0 equiv), 2,4-dimethoxyphenylboronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv). Evacuate and backfill with Argon (3 cycles).[2]

  • Solvation: Add degassed 1,4-Dioxane and aqueous K₂CO₃ (3.0 equiv).

  • Reaction: Heat the mixture to 85–90°C for 12–16 hours. Monitor conversion via LC-MS (Target M+H⁺ - Boc = 208.1 or M+Na⁺ = 330.1).[1]

  • Workup: Cool to room temperature. Filter through a Celite pad to remove Palladium black.[1][2] Dilute with EtOAc and wash with brine.[2][3]

  • Purification: Concentrate the organic phase. Purify via flash column chromatography (SiO₂), eluting with a Hexane/EtOAc gradient (typically 0–30% EtOAc).

Synthesis Workflow Diagram

SynthesisWorkflowStart11-Boc-3-iodopyrrolidineCatalystPd(dppf)Cl2K2CO3, Dioxane/H2OStart1->CatalystStart22,4-Dimethoxyphenyl-boronic acidStart2->CatalystInterPd(II) Intermediate(Oxidative Addition)Catalyst->Inter85°C, 12hProduct1-Boc-3-(2,4-dimethoxyphenyl)pyrrolidineInter->ProductReductive Elimination

Caption: Suzuki-Miyaura cross-coupling pathway for the synthesis of the target scaffold.

Chemical Reactivity & Functionalization

The utility of this scaffold lies in its orthogonal reactivity: the acid-labile Boc group and the electron-rich aromatic ring.[1][2]

N-Boc Deprotection

The removal of the Boc group liberates the secondary amine, enabling downstream diversification (e.g., reductive amination, amide coupling).

  • Method A (TFA): Dissolve substrate in DCM (0.1 M). Add Trifluoroacetic acid (TFA) (10–20 equiv). Stir at RT for 1–2 h.[2][4] Evaporate excess TFA.[1][2] Note: The dimethoxy ring is acid-sensitive; avoid prolonged exposure to strong Lewis acids or high heat to prevent demethylation.[1]

  • Method B (HCl): 4M HCl in Dioxane at 0°C to RT. This precipitates the hydrochloride salt directly.[2]

Aromatic Substitution (EAS)

The 2,4-dimethoxy substitution pattern makes the phenyl ring highly electron-rich (activated).[1]

  • Halogenation: The C5 position (para to the methoxy at C2, ortho to methoxy at C4) is the most nucleophilic site. Controlled bromination (NBS, 0°C) will selectively occur here.

  • Nitration: Standard nitration conditions may be too harsh and cause oxidation; mild nitrating agents (e.g., clay-supported nitrates) are recommended.

Reactivity Profile Diagram

ReactivityCore1-Boc-3-(2,4-dimethoxyphenyl)pyrrolidineDeprotDeprotection(TFA or HCl)Core->DeprotAcidic ConditionsEASElectrophilic AromaticSubstitution (EAS)Core->EASActivated RingAmineFree Pyrrolidine(Secondary Amine)Deprot->AmineDerivAmide Coupling /Reductive AminationAmine->DerivR-COCl or R-CHOHalo5-Bromo derivative(via NBS)EAS->HaloRegioselective at C5

Caption: Divergent reactivity pathways: N-deprotection for library generation vs. EAS for core modification.

Medicinal Chemistry Applications

GPCR Ligand Design

The 3-arylpyrrolidine motif is a "privileged structure" in medicinal chemistry, serving as a bioisostere for 3-arylpiperidines and phenyl-piperazines.[1][2]

  • Serotonin Receptors (5-HT): The 2,4-dimethoxy arrangement mimics the oxygenation pattern found in mescaline and other phenethylamines, enhancing affinity for 5-HT2A and 5-HT2C receptors.[1]

  • Dopamine Receptors (D2/D3): When N-alkylated with appropriate linkers, this scaffold fits into the orthosteric binding site of dopamine receptors.

Metabolic Stability Considerations

Researchers must be aware of the metabolic "soft spots" on this molecule:

  • O-Demethylation: CYP450 enzymes (specifically CYP2D6 and CYP3A4) can demethylate the methoxy groups, generating phenols.[2] This increases polarity and clearance.[2]

  • N-Oxidation: The tertiary amine formed after derivatization is susceptible to FMO-mediated N-oxidation.[1][2]

Optimization Strategy: If metabolic clearance is too high, consider replacing the methoxy groups with deutero-methoxy (-OCD₃) or difluoromethoxy (-OCF₂H) groups to block metabolism while retaining electronics [1].[1]

Safety & Handling

  • Signal Word: Warning.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The compound is stable in solid form but solutions should be prepared fresh.[2]

  • Precautions: The electron-rich ring can be sensitive to light over extended periods; amber vials are recommended.[1][2]

References

  • BenchChem. (n.d.).[2] 1-Boc-3-(2,4-dimethoxyphenyl)pyrrolidine Product Information. Retrieved from

  • Organic Chemistry Portal. (2024).[2] Synthesis of Pyrrolidines: Recent Advances. Retrieved from

  • National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for 1-Boc-3-pyrrolidinol (Precursor). Retrieved from

  • Enamine. (2023).[2] Synthesis of unique pyrrolidines for drug discovery. Retrieved from

Technical Guide: 1-Boc-3-(2,4-dimethoxyphenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold & Its Significance

1-Boc-3-(2,4-dimethoxyphenyl)pyrrolidine (Systematic Name: tert-butyl 3-(2,4-dimethoxyphenyl)pyrrolidine-1-carboxylate) is a specialized heterocyclic building block used primarily in the synthesis of pharmaceutical agents targeting the Central Nervous System (CNS) and metabolic pathways.

This molecule serves as a protected precursor to 3-(2,4-dimethoxyphenyl)pyrrolidine , a pharmacophore found in various ligands for G-protein coupled receptors (GPCRs), particularly dopamine (D2/D3) and serotonin (5-HT) receptors. The tert-butoxycarbonyl (Boc) group provides essential amine protection during multi-step synthesis, while the 2,4-dimethoxyphenyl moiety offers specific electronic and steric properties that enhance ligand-receptor binding affinity and metabolic stability compared to unsubstituted phenyl rings.

Chemical Profile & Identification

PropertySpecification
Chemical Name 1-Boc-3-(2,4-dimethoxyphenyl)pyrrolidine
IUPAC Name tert-butyl 3-(2,4-dimethoxyphenyl)pyrrolidine-1-carboxylate
CAS Number Not widely indexed; often Custom Synthesis (Related: 3-(2,4-dimethoxyphenyl)pyrrolidine HCl is often CAS N/A or proprietary)
Molecular Formula C₁₇H₂₅NO₄
Molecular Weight 307.39 g/mol
Physical State Viscous oil or low-melting solid (depending on purity/enantiomer)
Solubility Soluble in DCM, EtOAc, MeOH, DMSO; Insoluble in water
LogP (Calc) ~3.2 (Lipophilic)
Key Functional Groups Boc-carbamate (acid-labile), Aryl ether (methoxy)

Structural Insight: The 2,4-dimethoxy substitution pattern on the phenyl ring creates an electron-rich aromatic system. This increases the susceptibility of the ring to electrophilic aromatic substitution (if not carefully managed) but primarily serves to engage in hydrogen bonding and pi-stacking interactions within a receptor binding pocket.

Synthesis & Manufacturing Protocol

Expertise Note: Direct commercial availability of this specific isomer can be sporadic. The most reliable route for research quantities is a Suzuki-Miyaura Cross-Coupling .

Reaction Pathway

The synthesis couples a commercially available 1-Boc-3-pyrrolidineboronic acid (or pinacol ester) with 1-bromo-2,4-dimethoxybenzene .

SynthesisPathway Start1 1-Boc-3-pyrrolidineboronic acid (Pinacol Ester) Catalyst Pd(dppf)Cl2 • DCM K2CO3 / Dioxane / H2O Start1->Catalyst Start2 1-Bromo-2,4-dimethoxybenzene Start2->Catalyst Product 1-Boc-3-(2,4-dimethoxyphenyl)pyrrolidine (Target) Catalyst->Product Suzuki Coupling 80-100°C, 12h Deprotection TFA / DCM Product->Deprotection Optional Step Final 3-(2,4-dimethoxyphenyl)pyrrolidine (Active Amine) Deprotection->Final Salt Formation

Caption: Suzuki-Miyaura coupling strategy for the synthesis of the target scaffold.

Detailed Protocol (Self-Validating System)

Reagents:

  • 1-Boc-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine (1.0 eq)

  • 1-Bromo-2,4-dimethoxybenzene (1.1 eq)

  • Pd(dppf)Cl₂ · CH₂Cl₂ (0.05 eq)

  • Potassium Carbonate (K₂CO₃) (3.0 eq)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology:

  • Degassing (Critical): In a reaction vial, combine the dioxane and water. Sparge with nitrogen or argon for 15 minutes. Why: Palladium catalysts are sensitive to oxygen; failure to degas leads to homocoupling byproducts and reduced yield.

  • Assembly: Add the boronate ester, aryl bromide, and base (K₂CO₃) to the vial. Add the Pd catalyst last.

  • Reaction: Seal the vial and heat to 90°C for 12–16 hours with vigorous stirring. The mixture should turn black/dark brown.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with water (2x) and brine (1x).

  • Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel).

    • Eluent: Hexanes/EtOAc (Gradient 0% → 30%).

    • Identification: The product typically elutes as a colorless to pale yellow oil.

Quality Control (QC) Check:

  • ¹H NMR (CDCl₃): Look for the diagnostic Boc singlet (~1.45 ppm, 9H), two methoxy singlets (~3.80 ppm, 3H each), and the aromatic protons (multiplets ~6.4–7.1 ppm).

  • TLC: R_f ~0.4 (Hex:EtOAc 3:1). Stain with Ninhydrin (inactive) or KMnO₄ (active).

Applications in Drug Design

The 3-(2,4-dimethoxyphenyl)pyrrolidine scaffold is a "privileged structure" in medicinal chemistry.[1]

Structure-Activity Relationship (SAR)
  • Electronic Effects: The 2,4-dimethoxy substitution is electron-donating. This increases the electron density of the phenyl ring, often enhancing cation-pi interactions with receptor residues (e.g., Phe, Trp, Tyr) in GPCR binding pockets.

  • Metabolic Stability: The methoxy groups block specific metabolic oxidation sites on the phenyl ring, potentially extending the half-life (

    
    ) of the drug candidate compared to a naked phenyl ring.
    
  • Conformational Bias: The steric bulk of the ortho-methoxy group (position 2) induces a twist in the biaryl-like bond between the pyrrolidine and the phenyl ring, forcing a non-planar conformation that may be critical for receptor selectivity.

Deprotection Strategy

To utilize the amine for further functionalization (e.g., reductive amination or amide coupling):

  • Dissolve 1-Boc-3-(2,4-dimethoxyphenyl)pyrrolidine in DCM.

  • Add Trifluoroacetic acid (TFA) (10–20 equivalents) at 0°C.

  • Stir at Room Temp for 1–2 hours.

  • Concentrate in vacuo. Note: The product will be the TFA salt.

  • Free Basing: Redissolve in DCM, wash with saturated NaHCO₃, dry, and concentrate.

Handling & Safety Profile

Hazard ClassDescriptionPrecaution
Skin Irritant Causes skin irritation (H315)Wear nitrile gloves and lab coat.
Eye Irritant Causes serious eye irritation (H319)Use safety goggles; access to eye wash station.
Storage Moisture sensitive (long term)Store at 2–8°C under inert atmosphere (Ar/N₂).

Stability: The Boc group is thermally stable but acid-sensitive. Avoid exposure to HCl fumes or acidic silica gel during storage.

References

  • Benchchem. (n.d.). 1-Boc-3-(2,4-dimethoxyphenyl)pyrrolidine Product Information. Retrieved from

  • Accela ChemBio. (2023).[2] Catalog: 3-(2,4-Dimethoxyphenyl)pyrrolidine derivatives. Retrieved from

  • Molander, G. A., & Wisniewski, S. R. (2012). Synthesis and Suzuki-Miyaura Cross-Coupling of α-Borylated Pyrrolidines. Journal of Organic Chemistry. Retrieved from

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for related structure 3-(2-Methoxyphenyl)pyrrolidine. Retrieved from

Sources

The Strategic Keystone: A Technical Guide to 1-Boc-3-(2,4-dimethoxyphenyl)pyrrolidine in Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

A Comprehensive Technical Review for Researchers, Scientists, and Drug Development Professionals

This in-depth guide serves as a critical resource on 1-Boc-3-(2,4-dimethoxyphenyl)pyrrolidine, a heterocyclic building block of significant interest in medicinal chemistry. We will explore its synthesis, physicochemical properties, and strategic applications, providing a technical foundation for its use in the development of novel therapeutics. The pyrrolidine scaffold is a privileged structure in drug discovery, appearing in numerous FDA-approved drugs, and its combination with the pharmacologically significant 2,4-dimethoxyphenyl moiety makes this compound a valuable intermediate for accessing novel chemical space.[1]

Core Synthesis and Mechanistic Considerations

The synthesis of 3-aryl-pyrrolidines, such as 1-Boc-3-(2,4-dimethoxyphenyl)pyrrolidine, can be approached through several strategic pathways. While a specific, detailed protocol for this exact molecule is not extensively documented in readily available literature, established methodologies for analogous structures provide a clear blueprint for its construction.

One of the most prevalent and versatile methods involves the arylation of a pre-formed pyrrolidine core. A common precursor for this strategy is 1-Boc-3-pyrrolidinone . The synthesis of this key intermediate can be achieved through the oxidation of (R)-1-Boc-3-hydroxypyrrolidine using reagents like Dess-Martin periodinane in dichloromethane.

Experimental Protocol: Synthesis of 1-Boc-3-pyrrolidinone

  • To a stirred solution of tert-butyl (R)-3-hydroxypyrrolidine-1-carboxylate (1 equivalent) in dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen), add Dess-Martin periodinane (2 equivalents) at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for approximately 2 hours, monitoring completion by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a 1:1 mixture of saturated sodium bicarbonate (NaHCO₃) and saturated sodium thiosulfate (Na₂S₂O₃) solution.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the resulting residue by column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield 1-Boc-3-pyrrolidinone as an oil.

With 1-Boc-3-pyrrolidinone in hand, the introduction of the 2,4-dimethoxyphenyl group can be envisioned through several carbon-carbon bond-forming reactions.

Conceptual Synthetic Pathways:

  • Grignard Reaction: The addition of a Grignard reagent, such as 2,4-dimethoxyphenylmagnesium bromide, to 1-Boc-3-pyrrolidinone would yield a tertiary alcohol. Subsequent dehydration to the corresponding enamine, followed by reduction, would furnish the desired 3-aryl pyrrolidine. The stereochemistry of the final product would be a key consideration in this multi-step sequence.

  • Suzuki-Miyaura Cross-Coupling: A more modern and often higher-yielding approach involves the conversion of 1-Boc-3-pyrrolidinone to a suitable coupling partner, such as an enol triflate or enol phosphate. This intermediate can then undergo a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with 2,4-dimethoxyphenylboronic acid. This method offers excellent control over the regioselectivity of the arylation.

  • Reductive Amination: An alternative strategy could involve the reductive amination of a suitable 1,4-dicarbonyl precursor with an appropriate amine, followed by cyclization to form the pyrrolidine ring.

The choice of synthetic route will depend on factors such as the availability of starting materials, desired stereochemical outcome, and scalability. The Boc (tert-butoxycarbonyl) protecting group is strategically employed to mask the pyrrolidine nitrogen, preventing its interference in the C-C bond-forming steps and allowing for its facile removal under mild acidic conditions for subsequent functionalization.[1]

Conceptual synthetic pathways to the target molecule.

Physicochemical Properties and Spectroscopic Data

PropertyExpected Value/CharacteristicRationale
Molecular Formula C₁₇H₂₅NO₄Based on structural components.
Molecular Weight 307.39 g/mol Calculated from the molecular formula.
Appearance Likely a colorless oil or a low-melting solidCommon for Boc-protected amines of this size.
Solubility Soluble in common organic solvents (DCM, EtOAc, THF)Expected due to the nonpolar Boc group and aromatic ring.
Boiling Point High, likely requiring vacuum distillation for purificationTypical for molecules of this molecular weight.
Stability Stable under standard laboratory conditions; sensitive to strong acidsThe Boc group is labile in acidic media.

Anticipated Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the Boc group (a singlet around 1.4-1.5 ppm), the aromatic protons of the 2,4-dimethoxyphenyl ring (with distinct coupling patterns in the aromatic region), the methoxy groups (two singlets around 3.8 ppm), and the diastereotopic protons of the pyrrolidine ring (a series of multiplets).

  • ¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl and quaternary carbons of the Boc group, the aromatic carbons (with those bearing methoxy groups shifted downfield), the two methoxy carbons, and the carbons of the pyrrolidine ring.

  • Mass Spectrometry: The mass spectrum would be expected to show the molecular ion peak (M⁺) or, more commonly in soft ionization techniques like ESI, the protonated molecule [M+H]⁺. A characteristic fragmentation pattern would involve the loss of the Boc group or isobutylene.

Strategic Applications in Drug Discovery

The true value of 1-Boc-3-(2,4-dimethoxyphenyl)pyrrolidine lies in its potential as a sophisticated building block for the synthesis of complex, biologically active molecules. The pyrrolidine ring provides a three-dimensional scaffold that can effectively present substituents for interaction with biological targets, while the 2,4-dimethoxyphenyl moiety is a known pharmacophore in various therapeutic areas.[1]

3.1. Synthesis of Isoquinoline Alkaloids and Analogs

A primary application of this building block is in the synthesis of novel isoquinoline alkaloids.[1] The general strategy involves the deprotection of the Boc group to unmask the secondary amine, followed by cyclization reactions to form the isoquinoline core. For instance, the deprotected 3-(2,4-dimethoxyphenyl)pyrrolidine can be reacted with a suitable aldehyde or ketone in a Pictet-Spengler-type reaction, or acylated and then subjected to a Bischler-Napieralski cyclization to construct the isoquinoline ring system. This approach allows for the creation of a diverse library of isoquinoline derivatives with potential applications as anticancer, antimicrobial, or neuroactive agents.

General workflow for isoquinoline synthesis.

3.2. Development of Novel Bioactive Agents

Beyond isoquinoline alkaloids, the 3-(2,4-dimethoxyphenyl)pyrrolidine core can be incorporated into a wide range of other pharmacologically relevant scaffolds. The secondary amine, once deprotected, serves as a versatile handle for further functionalization through reactions such as:

  • Amide bond formation: Coupling with various carboxylic acids to generate libraries of amides.

  • Reductive amination: Reaction with aldehydes or ketones to introduce diverse substituents on the nitrogen atom.

  • N-Arylation: Palladium- or copper-catalyzed coupling with aryl halides to produce N-arylpyrrolidines.

These derivatizations can lead to the discovery of novel compounds with a wide array of biological activities, including but not limited to antibacterial, antiviral, and CNS-active agents. The 2,4-dimethoxy substitution pattern on the phenyl ring is particularly interesting as it is found in molecules with antibacterial properties and the potential to overcome drug resistance.[1]

Conclusion and Future Perspectives

1-Boc-3-(2,4-dimethoxyphenyl)pyrrolidine represents a strategically important, albeit not yet fully commercially exploited, building block for medicinal chemistry. Its synthesis is achievable through established synthetic methodologies, and its structure combines the desirable features of a three-dimensional pyrrolidine scaffold with a pharmacologically relevant aromatic substitution pattern. The primary value of this compound lies in its potential to unlock novel chemical space in the synthesis of isoquinoline alkaloids and other complex bioactive molecules.

Future research in this area should focus on the development and optimization of a scalable and stereocontrolled synthesis of this building block. Furthermore, the exploration of its utility in the synthesis of diverse compound libraries for high-throughput screening will be crucial in fully realizing its potential in drug discovery. As the demand for novel therapeutic agents with improved efficacy and safety profiles continues to grow, the strategic use of well-designed building blocks like 1-Boc-3-(2,4-dimethoxyphenyl)pyrrolidine will undoubtedly play a pivotal role in the future of pharmaceutical research.

References

  • Myers, A. G., et al. (2011). A Versatile Synthesis of Substituted Isoquinolines.
  • Gensler, W. J. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines. Organic Reactions, 6, 191-206.
  • Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions, 6, 151-190.

Sources

Methodological & Application

Synthesis of 1-Boc-3-(2,4-dimethoxyphenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency

Part 1: Strategic Analysis & Rationale

The 3-arylpyrrolidine scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore for numerous GPCR ligands (dopamine, serotonin receptors) and kinase inhibitors. The specific target, 1-Boc-3-(2,4-dimethoxyphenyl)pyrrolidine , represents a critical intermediate where the electron-rich dimethoxy motif often modulates metabolic stability and receptor affinity.

Synthetic Route Selection: The Suzuki-Miyaura Advantage While alternative routes exist—such as the Negishi coupling of organozinc halides or the hydroarylation of 3-pyrrolines—the Suzuki-Miyaura cross-coupling is selected here as the Gold Standard protocol.

  • Causality of Choice:

    • Chemo-selectivity: The Boronic acid coupling partner ((2,4-dimethoxyphenyl)boronic acid) is stable and tolerates the Boc-protecting group on the pyrrolidine nitrogen, avoiding the need for protecting group manipulation.

    • Robustness: Unlike Negishi reagents, boronic acids are insensitive to moisture, simplifying the setup for scale-up.

    • Commercial Availability: The starting material, tert-butyl 3-iodo-1-pyrrolidinecarboxylate, is a commodity chemical, making this a convergent, one-step C-C bond formation.

Reaction Mechanism Overview: The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle:

  • Oxidative Addition: Pd(0) inserts into the C-I bond of the pyrrolidine.

  • Transmetallation: The aryl group transfers from the boronate to the palladium center, facilitated by the base (activation of the boronic acid).

  • Reductive Elimination: Formation of the C-C bond and regeneration of Pd(0).

Part 2: Experimental Protocol

Materials & Reagents Table
ReagentMW ( g/mol )Equiv.[1][2][3]Amount (Example)Role
1-Boc-3-iodopyrrolidine 297.131.01.00 g (3.36 mmol)Electrophile
(2,4-Dimethoxyphenyl)boronic acid 181.981.50.92 g (5.05 mmol)Nucleophile
Pd(dppf)Cl₂ · DCM 816.640.05137 mg (0.17 mmol)Catalyst
Potassium Carbonate (K₂CO₃) 138.213.01.39 g (10.1 mmol)Base
1,4-Dioxane --12 mLSolvent (Organic)
Water (degassed) --3 mLSolvent (Aqueous)

Note on Catalyst: Pd(dppf)Cl₂ is chosen over Pd(PPh₃)₄ due to its superior stability and higher activity for secondary alkyl halides (sp³-sp² coupling), minimizing beta-hydride elimination side reactions.

Step-by-Step Methodology

Step 1: Inert Atmosphere Setup

  • Equip a 50 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Cap with a rubber septum and cycle vacuum/nitrogen (3x) to remove ambient oxygen. Oxygen is the primary cause of catalyst deactivation (formation of Pd-black).

Step 2: Reagent Charging

  • Under a positive flow of nitrogen, add 1-Boc-3-iodopyrrolidine (1.00 g), (2,4-dimethoxyphenyl)boronic acid (0.92 g), and Pd(dppf)Cl₂ (137 mg) to the flask.

  • Add the solid K₂CO₃ (1.39 g).

  • Syringe in 1,4-Dioxane (12 mL) and Water (3 mL).

    • Tech Tip: Pre-degas the solvents by sparging with nitrogen for 15 minutes prior to addition. This maximizes yield.

Step 3: Reaction

  • Heat the mixture to 90°C in an oil bath.

  • Stir vigorously (approx. 600 rpm) to ensure mixing of the biphasic system.

  • Monitor: Check via TLC (Hexane/EtOAc 3:1) or LC-MS after 4 hours. The starting iodide (Rf ~0.6) should disappear, and a new fluorescent spot (Rf ~0.4) should appear.

  • Reaction is typically complete within 4–6 hours.

Step 4: Workup

  • Cool the reaction mixture to room temperature.

  • Transfer filtrate to a separatory funnel. Add water (20 mL) and separate the layers.

  • Extract the aqueous layer with EtOAc (2 x 20 mL).

  • Combine organic layers, wash with Brine (saturated NaCl), and dry over anhydrous Na₂SO₄.

  • Concentrate under reduced pressure to yield the crude dark oil.

Step 5: Purification

  • Column: Silica Gel (230-400 mesh).

  • Eluent: Gradient of 0% to 30% Ethyl Acetate in Hexanes.

  • Collection: Collect fractions containing the product (UV active, stains purple with Anisaldehyde).

  • Yield: Expected yield is 75–85% as a viscous pale yellow oil or low-melting solid.

Part 3: Visualization of Workflows

Reaction Mechanism & Pathway

SuzukiMechanism Start 1-Boc-3-iodopyrrolidine (Electrophile) OxAdd Oxidative Addition (Pd-I Complex) Start->OxAdd + Pd(0) Boron (2,4-Dimethoxyphenyl) boronic acid BaseStep Base Activation (Boronate Formation) Boron->BaseStep + OH- Pd0 Pd(0) Active Species Pd0->OxAdd Catalyst Cycle TransMet Transmetallation OxAdd->TransMet BaseStep->TransMet Activated Boronate RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Product 1-Boc-3-(2,4-dimethoxyphenyl) pyrrolidine RedElim->Product

Caption: Catalytic cycle for the sp³-sp² Suzuki coupling. Note the critical role of base activation for the steric boronic acid.

Purification & Workup Logic

WorkupFlow Rxn Crude Reaction Mixture (Biphasic) Filter Celite Filtration (Remove Pd black) Rxn->Filter Extract Phase Separation (EtOAc / Water) Filter->Extract OrgLayer Organic Layer (Product + Impurities) Extract->OrgLayer AqLayer Aqueous Layer (Salts, Boric Acid) Extract->AqLayer Dry Drying (Na2SO4) & Concentration OrgLayer->Dry Column Flash Chromatography (Hex/EtOAc Gradient) Dry->Column Final Pure Product (>95% Purity) Column->Final

Caption: Downstream processing workflow designed to maximize recovery and remove palladium contaminants.

Part 4: Quality Control & Troubleshooting

4.1 Characterization Data (Expected)

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       7.10 (d, 1H, Ar-H), 6.45 (m, 2H, Ar-H) — Aromatic signals.
      
    • 
       3.80 (s, 3H), 3.78 (s, 3H) — Distinctive methoxy singlets.
      
    • 
       3.30–3.60 (m, 4H) — Pyrrolidine ring protons alpha to Nitrogen.
      
    • 
       1.46 (s, 9H) — Boc group singlet.
      
  • MS (ESI): Calculated for C₁₇H₂₅NO₄: 307.39. Found: 330.1 [M+Na]⁺.

4.2 Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion Catalyst deactivation (O₂)Degas solvents more rigorously; ensure N₂ flow.
Protodeboronation Reaction temp too highLower temp to 80°C; add base after heating.
Beta-Hydride Elim. Wrong catalyst ligandEnsure Pd(dppf)Cl₂ is used, not ligand-free Pd.
Emulsion in Workup Amphiphilic natureAdd more Brine; filter through Celite again.

Part 5: References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Molander, G. A., et al. (2012). Scope of the Suzuki–Miyaura Cross-Coupling of Secondary Alkyltrifluoroborates. Journal of Organic Chemistry, 77(19), 8678–8688. Link

  • Campbell, J. B., et al. (2011). Synthesis of 3-Arylpyrrolidines via Palladium-Catalyzed Cross-Coupling.[5] Tetrahedron Letters, 52(39), 5091-5094. (General protocol adaptation for pyrrolidine scaffolds).

  • Enamine Ltd. (2023). Building Blocks: 3-Substituted Pyrrolidines in Drug Discovery. Application Note. Link

Sources

Use of 1-Boc-3-(2,4-dimethoxyphenyl)pyrrolidine in drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Use of 1-Boc-3-(2,4-dimethoxyphenyl)pyrrolidine in Drug Discovery Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Lead Optimization Scientists, Drug Discovery Researchers

A Privileged sp³-Rich Scaffold for CNS and Anti-Infective Lead Discovery

Introduction: The "Escaping Flatland" Strategy

In modern drug discovery, the transition from flat, aromatic-heavy molecules to three-dimensional (3D) vectors is a critical strategy to improve solubility, selectivity, and clinical success rates. 1-Boc-3-(2,4-dimethoxyphenyl)pyrrolidine represents a high-value "privileged scaffold" that enables this transition.

Unlike planar indole or benzene scaffolds, the 3-arylpyrrolidine core offers a defined vector (the C3 chiral center) that projects the electron-rich 2,4-dimethoxyphenyl moiety into specific hydrophobic pockets, while the pyrrolidine nitrogen serves as a modifiable anchor for solubilizing groups or pharmacophores.

Key Chemical Attributes
PropertyValueRelevance in Drug Design
Core Structure 3-ArylpyrrolidineClassic CNS pharmacophore (dopamine/serotonin mimic).
Protecting Group N-Boc (tert-butoxycarbonyl)Acid-labile; ensures stability during C-ring modifications.
Substituent 2,4-DimethoxyphenylBioisostere for catechols; high electron density; metabolic stability.
Chirality C3 StereocenterEnantiomers often exhibit distinct biological profiles (eutomer vs. distomer).
LogP (Predicted) ~2.8 - 3.2Ideal lipophilicity for blood-brain barrier (BBB) penetration.

Strategic Applications in Drug Discovery

A. Neurotherapeutics (CNS Targets)

The 3-arylpyrrolidine motif is foundational in neuropsychiatry. The 2,4-dimethoxy substitution pattern is particularly effective for:

  • Sigma-1 (

    
    1) Receptor Modulation:  The dimethoxyphenyl group mimics the hydrophobic bulk required for the 
    
    
    
    1 primary binding pocket, offering potential in neuroprotection and schizophrenia therapies.
  • Acetylcholinesterase (AChE) Inhibition: Recent SAR studies indicate that sulfonamide derivatives of this scaffold can achieve nanomolar affinity (

    
     nM) for AChE, making them candidates for Alzheimer’s disease treatment.
    
  • Dopamine/Serotonin Receptors: The scaffold acts as a rigidified analogue of phenethylamine, positioning the aromatic ring and basic nitrogen at the optimal distance to interact with Aspartate residues in GPCR transmembrane domains.

B. Anti-Infective Research
  • Bacterial Topoisomerase Inhibitors: Analogs derived from this scaffold have demonstrated efficacy against E. coli DNA gyrase and Topoisomerase IV. The pyrrolidine ring mimics the linker found in fluoroquinolones but with distinct solubility profiles.

Experimental Workflows & Protocols

Protocol A: Controlled Boc-Deprotection (Scaffold Activation)

Objective: Removal of the Boc group to liberate the secondary amine for library synthesis without racemizing the C3 center or demethylating the sensitive aryl ether.

Reagents:

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM) (Anhydrous)

  • Saturated NaHCO₃ solution[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 eq (e.g., 500 mg) of 1-Boc-3-(2,4-dimethoxyphenyl)pyrrolidine in 5 mL of anhydrous DCM (0.3 M concentration). Cool to 0°C under N₂ atmosphere.

  • Acidolysis: Add TFA dropwise (10 eq). Caution: Exothermic reaction.

  • Reaction: Stir at 0°C for 30 minutes, then warm to room temperature (RT) and monitor by TLC (Hexane:EtOAc 3:1) or LC-MS. The Boc-protected starting material should disappear within 1-2 hours.

  • Workup (Critical):

    • Concentrate the mixture in vacuo to remove excess TFA/DCM.

    • Redissolve the oily residue in DCM.

    • Wash with saturated NaHCO₃ (2x) to neutralize. Note: The free base is an amine; ensure the aqueous layer is pH > 9 to keep the product in the organic phase.

    • Dry over Na₂SO₄, filter, and concentrate.

  • Validation: ¹H NMR should show the disappearance of the singlet at

    
     ppm (Boc-t-butyl).
    
Protocol B: Divergent Library Synthesis (N-Functionalization)

Objective: Create a focused library of AChE inhibitors (Sulfonylation) or GPCR ligands (Reductive Amination).

Pathway 1: Sulfonylation (Targeting AChE)

  • Dissolve the free amine (from Protocol A) in DCM.

  • Add 1.2 eq of Triethylamine (TEA).

  • Add 1.1 eq of diverse Aryl Sulfonyl Chlorides at 0°C.

  • Stir at RT for 4 hours.

  • Why this works: The electron-rich dimethoxyphenyl group creates a "dual binding site" synergy when paired with an aromatic sulfonamide, spanning the catalytic active site (CAS) and peripheral anionic site (PAS) of AChE.

Pathway 2: Reductive Amination (Targeting GPCRs)

  • Dissolve free amine in 1,2-Dichloroethane (DCE).

  • Add 1.0 eq of diverse Aldehydes and 1.5 eq of Sodium Triacetoxyborohydride (STAB).

  • Add catalytic Acetic Acid (1 drop). Stir for 12-16 hours.

  • Mechanism: STAB is a mild reducing agent that selectively reduces the iminium ion intermediate without reducing the aldehyde or the dimethoxy aryl ring.

Protocol C: Chiral Resolution (Eutomer Isolation)

Objective: Separate the (R) and (S) enantiomers. The 3-position stereocenter is critical; often one enantiomer drives potency while the other contributes to off-target toxicity.

Method: Preparative Chiral HPLC

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).

  • Mobile Phase: Hexane : Isopropanol (85:15) with 0.1% Diethylamine (DEA).

  • Flow Rate: 1.0 mL/min (analytical) or 15 mL/min (prep).

  • Detection: UV at 280 nm (targeting the dimethoxy absorption).

  • Outcome: Collect fractions. Determine absolute configuration via X-ray crystallography or comparison of optical rotation with literature standards.

Visualizing the Discovery Workflow

The following diagram illustrates the divergent synthesis strategy, transforming the single Boc-protected scaffold into two distinct therapeutic classes.

G Start 1-Boc-3-(2,4-dimethoxyphenyl)pyrrolidine (Scaffold) Deprotection Step 1: Boc Removal (TFA/DCM) Start->Deprotection Acidolysis Intermediate Free Pyrrolidine Base (Reactive Intermediate) Deprotection->Intermediate Workup (pH > 9) Branch1 Pathway A: Sulfonylation (R-SO2-Cl / TEA) Intermediate->Branch1 Electrophilic Attack Branch2 Pathway B: Reductive Amination (R-CHO / STAB) Intermediate->Branch2 Imine Reduction Target1 Target Class 1: AChE Inhibitors (Alzheimer's) Branch1->Target1 Target2 Target Class 2: GPCR Ligands (Dopamine/Sigma) Branch2->Target2

Caption: Divergent synthesis workflow converting the protected scaffold into AChE inhibitors (via sulfonylation) or GPCR ligands (via reductive amination).

Mechanistic Rationale & SAR Insights

Why 2,4-Dimethoxy?

In medicinal chemistry, the specific substitution pattern on the phenyl ring dictates binding affinity:

  • Electronic Effect: The methoxy groups are strong electron-donating groups (EDGs). This increases the electron density of the phenyl ring, enhancing

    
     stacking interactions with aromatic residues (e.g., Tryptophan, Phenylalanine) often found in the active sites of AChE and GPCRs.
    
  • Steric Fit: The 2-position (ortho) methoxy group induces a twist in the biaryl-like conformation relative to the pyrrolidine ring, forcing a non-planar geometry that improves selectivity against flat, promiscuous targets.

  • Metabolic Stability: Unlike a 3,4-dihydroxy (catechol) motif, which is rapidly metabolized by COMT (Catechol-O-methyltransferase), the 2,4-dimethoxy ether is metabolically robust, improving the drug's half-life (

    
    ).
    
Self-Validating the Protocol
  • Checkpoint 1: If the Boc-deprotection yield is low, check for "N-tert-butyl" byproduct formation (rare, but possible if scavengers aren't used in highly concentrated TFA).

  • Checkpoint 2: In reductive amination, if the dimethoxy ring is demethylated, the reaction conditions are too harsh (avoid strong Lewis acids; stick to STAB/Acetic Acid).

References

  • Recent insights about pyrrolidine core skeletons in pharmacology. Source: National Institutes of Health (PMC) URL:[Link]

  • Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety. (Analogous Chemistry) Source: MDPI Molecules URL:[Link]

  • Design of a novel pyrrolidine scaffold utilized in the discovery of potent and selective human β3 adrenergic receptor agonists. Source: Bioorganic & Medicinal Chemistry Letters URL:[Link]

Sources

Troubleshooting & Optimization

Navigating the Labyrinth of Boc Deprotection: A Technical Support Guide for Substituted Pyrrolidines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, prized for its robustness and predictable cleavage under acidic conditions. However, when applied to the nuanced landscape of substituted pyrrolidines, a class of scaffolds prevalent in pharmaceuticals and bioactive molecules, its removal can present a unique set of challenges. This technical support center provides a comprehensive guide to troubleshooting common issues encountered during the Boc deprotection of these valuable heterocyclic building blocks. Drawing upon established chemical principles and field-proven insights, this resource aims to empower researchers to navigate potential pitfalls and achieve clean, efficient, and reliable deprotection outcomes.

Troubleshooting Guide: A Symptom-Based Approach

This section addresses common experimental observations and provides a logical framework for diagnosing and resolving the underlying issues.

Issue 1: Incomplete or Sluggish Deprotection

Symptom: TLC or LC-MS analysis indicates the presence of significant amounts of starting material even after extended reaction times.

Root Cause Analysis:

  • Insufficient Acid Strength or Stoichiometry: The fundamental mechanism of Boc deprotection involves protonation of the carbamate oxygen, followed by fragmentation.[1][2] If the acid is too weak or used in substoichiometric amounts, this initial equilibrium will not sufficiently favor the protonated species, leading to a slow or incomplete reaction.

  • Steric Hindrance: Bulky substituents on the pyrrolidine ring, particularly at the 2- and 5-positions, can sterically shield the Boc group from the acid catalyst, thereby impeding the rate of deprotection.[3]

  • Electron-Withdrawing Groups: The presence of strong electron-withdrawing groups on the pyrrolidine ring can decrease the basicity of the carbamate oxygen, making it more difficult to protonate and thus slowing down the deprotection process.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for incomplete Boc deprotection.

Experimental Protocols:

  • Protocol 1.1: Standard TFA Deprotection.

    • Dissolve the N-Boc-substituted pyrrolidine in dichloromethane (DCM) to a concentration of 0.1-0.2 M.

    • Add trifluoroacetic acid (TFA) (5-10 equivalents) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture in vacuo.

    • Co-evaporate with toluene (3x) to remove residual TFA.

  • Protocol 1.2: HCl in Dioxane.

    • Dissolve the N-Boc-substituted pyrrolidine in a minimal amount of a co-solvent like methanol or DCM if necessary.

    • Add a 4 M solution of HCl in 1,4-dioxane (10-20 equivalents).

    • Stir at room temperature for 2-12 hours, monitoring progress.

    • If the product precipitates as the hydrochloride salt, it can be isolated by filtration. Otherwise, the solvent is removed under reduced pressure.[4][5][6]

Issue 2: Formation of Side Products

Symptom: The appearance of unexpected spots on TLC or peaks in LC-MS, indicating the formation of byproducts.

Root Cause Analysis:

  • Alkylation by the tert-Butyl Cation: The acid-catalyzed cleavage of the Boc group generates a stable tert-butyl cation.[2] This electrophile can be trapped by nucleophilic functional groups on the pyrrolidine substrate or other molecules in the reaction mixture, leading to unwanted alkylation.[7] Electron-rich aromatic rings are particularly susceptible to this side reaction.

  • Intramolecular Reactions: Substituents on the pyrrolidine ring with nucleophilic character (e.g., hydroxyl, amino, or carboxyl groups) can potentially undergo intramolecular reactions under acidic conditions. For example, a neighboring hydroxyl group could form a cyclic ether, or an amino group could lead to lactam formation, although these are less common with the transient nature of the deprotection.

  • Cleavage of Other Acid-Labile Groups: If the substituted pyrrolidine contains other acid-sensitive protecting groups (e.g., tert-butyl esters, acetals), they may be partially or fully cleaved under the deprotection conditions.[8]

Mitigation Strategies:

Side ReactionMitigation StrategyExperimental Protocol
tert-Butylation Use of cation scavengers.Add anisole, thioanisole, or triethylsilane (TES) to the reaction mixture to trap the tert-butyl cation.[9]
Intramolecular Cyclization Lower reaction temperature and use the minimum necessary amount of acid.Conduct the deprotection at 0 °C and monitor carefully to avoid prolonged exposure to acidic conditions.
Cleavage of Other Protecting Groups Employ milder deprotection methods.Consider using Lewis acids (e.g., ZnBr2 in DCM) or thermal deprotection for highly sensitive substrates.[10]

Troubleshooting Workflow for Side Product Formation:

Caption: Decision tree for mitigating side product formation.

Issue 3: Racemization of Chiral Centers

Symptom: Loss of enantiomeric purity in the final product, as determined by chiral HPLC or other analytical techniques.

Root Cause Analysis:

  • Protonation and Enolization: For pyrrolidines with a chiral center at the α-position to a carbonyl group (e.g., 2-carboxypyrrolidine derivatives), the acidic conditions can promote enolization, leading to racemization.

  • Equilibration via Ring-Chain Tautomerism: While less common, certain substitution patterns might allow for reversible ring-opening and closing under acidic conditions, which could potentially lead to epimerization at a stereocenter.

Preventative Measures:

  • Milder Conditions: Employing less harsh acidic conditions, such as pyridinium p-toluenesulfonate (PPTS) or carefully controlled amounts of a weaker acid, can minimize the risk of racemization.

  • Lower Temperatures: Performing the deprotection at lower temperatures (e.g., -20 °C to 0 °C) can significantly reduce the rate of epimerization.

  • Alternative Methods: For highly sensitive substrates, non-acidic deprotection methods should be considered.

Frequently Asked Questions (FAQs)

Q1: Can I use HCl in methanol for Boc deprotection of a pyrrolidine ester?

A1: While HCl in methanol is a common and effective reagent for Boc deprotection, there is a risk of transesterification if your substrate contains an ester functionality, especially with prolonged reaction times or elevated temperatures. It is advisable to use HCl in a non-alcoholic solvent like dioxane or to employ TFA in DCM to avoid this potential side reaction.

Q2: My substituted pyrrolidine is insoluble in DCM. What are my options for TFA deprotection?

A2: If solubility is an issue, you can try using neat TFA. Alternatively, a co-solvent such as acetonitrile or a small amount of methanol can be added to the DCM to improve solubility. However, be mindful of potential side reactions with protic co-solvents.

Q3: Are there any "green" alternatives to chlorinated solvents for Boc deprotection?

A3: Yes, solvents like 2-methyltetrahydrofuran (2-MeTHF) or ethyl acetate can sometimes be used as alternatives to DCM. Additionally, methods using catalytic deep eutectic solvents have been reported as more environmentally friendly options.[11] Thermal deprotection in fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) also offers a solvent-based, acid-free alternative.[12]

Q4: I have a complex pyrrolidine with multiple sensitive functional groups. What is the mildest way to remove the Boc group?

A4: For highly sensitive substrates, Lewis acid-catalyzed deprotection can be a good option. Reagents like zinc bromide (ZnBr2) in DCM can selectively cleave the Boc group under milder conditions than strong Brønsted acids.[10] Another very mild method involves the use of oxalyl chloride in methanol.[13][14]

Q5: How can I confirm that the Boc deprotection is complete?

A5: The most reliable methods for monitoring the reaction are Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). On TLC, the deprotected amine will have a different Rf value than the Boc-protected starting material and will often stain with ninhydrin. LC-MS can confirm the disappearance of the starting material's mass and the appearance of the product's mass.

Conclusion

The successful deprotection of N-Boc-substituted pyrrolidines hinges on a careful consideration of the substrate's unique structural features and the selection of appropriate reaction conditions. By understanding the underlying chemical principles and employing a systematic troubleshooting approach, researchers can overcome common challenges and efficiently access these valuable synthetic intermediates. This guide serves as a starting point for navigating the complexities of Boc deprotection, empowering scientists to optimize their synthetic routes and advance their research and development endeavors.

References

  • Total Synthesis. (2024, January 2). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]

  • ResearchGate. (n.d.). Synthesis of N‐deprotected and N‐Boc‐protected pyrrolidines 9 and 10...[Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • Total Synthesis. (2024, January 2). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]

  • MDPI. (2022, November 19). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. [Link]

  • Google Patents. (n.d.). EP2070899A1 - Deprotection of N-BOC compounds.
  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros. [Link]

  • ACS Sustainable Chemistry & Engineering. (2021, October 8). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. [Link]

  • ResearchGate. (2025, August 6). A practical, catalytic and selective deprotection of a Boc group in N,N '-diprotected amines using iron(III)-catalysis. [Link]

  • J&K Scientific LLC. (2021, February 8). BOC Protection and Deprotection. [Link]

  • PMC. (2020, June 23). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]

  • Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). BOC Deprotection. [Link]

  • PubMed. (2001, October 15). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). [Link]

  • ResearchGate. (n.d.). Reaction of Pyrrolidines 4 with TFA: | Download Table. [Link]

  • ACS Publications. (2023, March 8). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. [Link]

  • MDPI. (2021, August 10). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

  • ResearchGate. (n.d.). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). [Link]

  • JACS Au. (2023, May 12). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. [Link]

  • Beilstein Journals. (2017, March 27). Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. [Link]

  • MDPI. (2023, February 27). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. [Link]

  • Vapourtec. (2019, January 21). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. [Link]

  • FULIR. (2017, June 8). Solvent-Free Mechanochemical Deprotection of N-Boc Group. [Link]

  • Reddit. (2017, April 13). Boc deprotection using 4M HCl in dioxane also cleaved amide : r/chemistry. [Link]

  • ResearchGate. (n.d.). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. [Link]

  • University of Arizona. (n.d.). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). [Link]

  • ResearchGate. (n.d.). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]

Sources

Validation & Comparative

Evaluating the Antibacterial Potential of 1-Boc-3-(2,4-dimethoxyphenyl)pyrrolidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the ever-pressing battle against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount to the development of next-generation therapeutics. The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a privileged structure in medicinal chemistry, forming the core of numerous approved antibacterial agents.[1] This guide provides a framework for evaluating the antibacterial efficacy of a novel pyrrolidine derivative, 1-Boc-3-(2,4-dimethoxyphenyl)pyrrolidine. As this is a compound with limited publicly available data on its antimicrobial properties, we present a comprehensive strategy for its assessment, comparing its potential performance against established antibacterial agents and other bioactive pyrrolidine analogs. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of new antibacterial compounds.

Introduction: The Promise of Pyrrolidine Scaffolds in Antibacterial Drug Discovery

The pyrrolidine moiety is a cornerstone in the architecture of many biologically active molecules. Its structural features allow for diverse substitutions, influencing the compound's physicochemical properties and target interactions.[1] Several clinically successful antibiotics incorporate a pyrrolidine ring, highlighting its importance in antibacterial drug design. The emergence of drug-resistant bacterial strains necessitates the continued investigation of novel derivatives, such as 1-Boc-3-(2,4-dimethoxyphenyl)pyrrolidine, to identify new leads with potent and broad-spectrum activity.

Comparative Benchmarking: Selecting Appropriate Comparator Compounds

To contextualize the potential efficacy of 1-Boc-3-(2,4-dimethoxyphenyl)pyrrolidine, it is essential to compare its activity against a panel of relevant compounds. This panel should include:

  • A Broad-Spectrum Fluoroquinolone: Ciprofloxacin is a widely used antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. It serves as a robust positive control and a benchmark for potent antibacterial activity.

  • Clinically Relevant Pyrrolidine-Containing Antibiotics:

    • Gemifloxacin: A fluoroquinolone antibiotic containing a pyrrolidinyl group, known for its enhanced activity against Gram-positive bacteria, particularly Streptococcus pneumoniae.[2][3][4]

    • Eravacycline: A synthetic fluorocycline antibiotic with a pyrrolidinoacetamido side chain, demonstrating broad-spectrum activity against multidrug-resistant Gram-positive and Gram-negative pathogens.[5][6][7][8][9]

  • Bioactive Pyrrolidine Analogs:

    • Pyrrolidine-2,5-dione Derivatives: This class of compounds has shown promising antibacterial and antifungal activities.[10][11][12][13] Including a representative from this class provides a comparison to other experimental pyrrolidine-based antimicrobials.

The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values for these selected comparators against representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. This data will serve as a benchmark for interpreting the results obtained for the novel test compound.

CompoundClassTarget OrganismMIC Range (µg/mL)
Ciprofloxacin FluoroquinoloneStaphylococcus aureus0.25 - 1[14]
Escherichia coli0.016 - 0.03[14]
Gemifloxacin FluoroquinoloneStaphylococcus aureus (methicillin-susceptible)0.03[3]
Escherichia coli0.016[3]
Eravacycline FluorocyclineStaphylococcus aureus≤0.25[9]
Escherichia coli0.5 or less[8]
Pyrrolidine-2,5-dione Derivative (Representative) ExperimentalStaphylococcus aureus16 - 64[12]
Vibrio cholerae (Gram-negative)16 - 64[12]

Experimental Design: A Step-by-Step Guide to Antibacterial Efficacy Testing

The cornerstone of assessing a new compound's antibacterial potential lies in the accurate and reproducible determination of its Minimum Inhibitory Concentration (MIC) and, subsequently, its Minimum Bactericidal Concentration (MBC). The following protocols are based on established methodologies recommended by the Clinical and Laboratory Standards Institute (CLSI).

Minimum Inhibitory Concentration (MIC) Assay: The Broth Microdilution Method

The broth microdilution method is a standardized technique used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start compound_prep Prepare serial dilutions of 1-Boc-3-(2,4-dimethoxyphenyl)pyrrolidine and comparator compounds start->compound_prep Step 1 add_compounds Add diluted compounds to respective wells compound_prep->add_compounds inoculum_prep Prepare standardized bacterial inoculum (e.g., 0.5 McFarland standard) add_inoculum Inoculate wells with bacterial suspension inoculum_prep->add_inoculum media_prep Dispense cation-adjusted Mueller-Hinton Broth (CAMHB) into 96-well microtiter plate media_prep->add_compounds add_compounds->add_inoculum Step 2 controls Include positive (no drug) and negative (no bacteria) controls add_inoculum->controls Step 3 incubation Incubate plate at 35-37°C for 16-20 hours controls->incubation Step 4 read_plate Visually inspect for turbidity or use a plate reader (OD600) incubation->read_plate Step 5 determine_mic MIC is the lowest concentration with no visible growth read_plate->determine_mic Step 6 end End determine_mic->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Detailed Protocol:

  • Preparation of Test Compound and Comparators:

    • Dissolve 1-Boc-3-(2,4-dimethoxyphenyl)pyrrolidine and each comparator compound in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to create a stock solution.

    • Perform serial two-fold dilutions of each compound in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The final concentration range should be sufficient to determine the MIC (e.g., 128 µg/mL to 0.06 µg/mL).

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium (S. aureus, E. coli, etc.).

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well containing the diluted compounds.

    • Include a positive control well (inoculum in broth without any compound) and a negative control well (broth only).

    • Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Determination of MIC:

    • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

    • Alternatively, a microplate reader can be used to measure the optical density at 600 nm (OD₆₀₀) to determine the inhibition of growth.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This assay is a logical follow-up to the MIC to determine if a compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).

Workflow for MBC Determination

MBC_Workflow cluster_mic From MIC Assay cluster_plating Plating cluster_analysis Analysis mic_wells Select wells from MIC plate showing no visible growth (at and above the MIC) subculture Subculture a fixed volume (e.g., 10 µL) from each selected well onto Mueller-Hinton Agar (MHA) plates mic_wells->subculture Step 1 spread_plate Spread the inoculum evenly across the agar surface subculture->spread_plate Step 2 incubation Incubate plates at 35-37°C for 18-24 hours spread_plate->incubation Step 3 count_colonies Count the number of Colony Forming Units (CFUs) on each plate incubation->count_colonies Step 4 determine_mbc MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count_colonies->determine_mbc Step 5 end End determine_mbc->end

Caption: Workflow for Minimum Bactericidal Concentration (MBC) Assay.

Detailed Protocol:

  • Selection of Wells from MIC Plate:

    • Use the results from the MIC assay. Select the wells corresponding to the MIC and at least two to three higher concentrations that showed no visible growth.

  • Subculturing:

    • From each selected well, aspirate a small, defined volume (e.g., 10 µL) of the broth.

    • Spot-inoculate or spread this volume onto a fresh, drug-free Mueller-Hinton Agar (MHA) plate.

  • Incubation:

    • Incubate the MHA plates at 35-37°C for 18-24 hours.

  • Determination of MBC:

    • After incubation, count the number of colonies on each plate.

    • The MBC is defined as the lowest concentration of the compound that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum count.

Interpreting the Data and Drawing Conclusions

The hypothetical data presented below illustrates how the results for 1-Boc-3-(2,4-dimethoxyphenyl)pyrrolidine would be interpreted in comparison to the established agents.

Hypothetical Antibacterial Activity Data

CompoundMIC (µg/mL) vs. S. aureusMBC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMBC (µg/mL) vs. E. coliInterpretation
1-Boc-3-(2,4-dimethoxyphenyl)pyrrolidine (Test) 81632>128Moderate activity against S. aureus (bactericidal). Weaker, likely bacteriostatic activity against E. coli.
Ciprofloxacin (Control) 0.510.030.06Potent, bactericidal activity against both strains.
Gemifloxacin (Control) 0.030.060.0160.03Very potent, bactericidal activity, particularly against S. aureus.
Eravacycline (Control) 0.250.50.51Potent, bactericidal activity against both strains.
Pyrrolidine-2,5-dione (Control) 326464>128Moderate bactericidal activity against S. aureus, weaker activity against E. coli.

Causality behind Experimental Choices:

  • Choice of Bacterial Strains: S. aureus (Gram-positive) and E. coli (Gram-negative) are chosen as they represent the two major classes of bacteria with distinct cell wall structures, providing an initial assessment of the compound's spectrum of activity.

  • Use of Standardized Methods (CLSI): Adherence to CLSI guidelines ensures that the results are reproducible and can be compared to data generated in other laboratories worldwide.

  • Inclusion of Controls: Positive and negative controls are critical for validating the assay's performance and ensuring that the observed effects are due to the test compound and not contamination or experimental error.

Self-Validating System:

The experimental design incorporates a self-validating system through the use of well-characterized control compounds. If the MIC and MBC values for the control compounds fall within their expected ranges, it provides confidence in the validity of the results obtained for the novel test compound.

Future Directions and Mechanistic Insights

Should 1-Boc-3-(2,4-dimethoxyphenyl)pyrrolidine demonstrate promising antibacterial activity, further investigations would be warranted. These could include:

  • Spectrum of Activity: Testing against a broader panel of clinically relevant and drug-resistant bacterial strains.

  • Mechanism of Action Studies: Investigating how the compound inhibits bacterial growth or kills the bacteria. This could involve assays to assess its effect on DNA replication, protein synthesis, or cell wall integrity.

  • Toxicity and Selectivity: Evaluating the compound's cytotoxicity against mammalian cell lines to determine its therapeutic index.

By following this structured and comparative approach, researchers can rigorously evaluate the antibacterial potential of 1-Boc-3-(2,4-dimethoxyphenyl)pyrrolidine and determine its promise as a candidate for further drug development.

References

  • Albakhit, S. D., Mutlaq, D. Z., & Al-Shawi, A. A. A. (2023).
  • Establishment of epidemiological cut-off values for eravacycline, against Escherichia coli, Klebsiella pneumoniae, Enterobacter cloacae, Acinetobacter baumannii and Staphylococcus aureus. (2024). Journal of Antimicrobial Chemotherapy. [Link]

  • Invitro activity of gemifloxacin against some clinical bacterial isolates of urinary tract infections. (n.d.).
  • MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model. (1998). Antimicrobial Agents and Chemotherapy. [Link]

  • Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a. (2020).
  • Synthesis of Some New Derivatives of Pyrrolidine-2-one and Studying Their Antibacterial Potentials. (2020).
  • Detection and characterization of eravacycline heteroresistance in clinical bacterial isolates. (2024). Frontiers in Microbiology. [Link]

  • FDA-Eravacycline-MTS.pdf. (n.d.). Liofilchem. [Link]

  • Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone. (2020).
  • Resistance of Gram-Negative Bacteria to Eravacycline: A Systematic Review of Data from In Vitro Studies. (2025). MDPI. [Link]

  • Minimum inhibitory concentration (MIC) of ciprofloxacin (CIP) in combination with compounds in Staphylococcus aureus MRSA 272123 and E. coli AG100. (n.d.).
  • Correspondence. (n.d.). Journal of Antimicrobial Chemotherapy.
  • Enhancement of Antibiofilm Activity of Ciprofloxacin against Staphylococcus aureus by Administration of Antimicrobial Peptides. (2021). MDPI. [Link]

  • Antibacterial activity of compound 2a against S. aureus (left) and E. coli (right). (n.d.).
  • Eravacycline activity against clinical S. aureus isolates from China: in vitro activity, MLST profiles and heteroresistance. (2018). PMC. [Link]

  • Antimicrobial effect of 2-pyrrolidon~-5-carboxylic acid on bacterial strains grown on agar plates. (n.d.).
  • 21158 Factive Microbiology Review Part 1. (2003). accessdata.fda.gov. [Link]

  • In vitro activity of gemifloxacin against a broad range of recent clinical isolates from the USA. (2000). PubMed. [Link]

  • In vitro antibacterial activity of gemifloxacin and comparator compounds against common respiratory p
  • Pyrrolidine-2,3-diones: heterocyclic scaffolds that inhibit and eradicate S. aureus biofilms. (2024). Chemical Communications. [Link]

  • Discovery of Pyrrolidine-2,3-diones as Novel Inhibitors of P. aeruginosa PBP3. (2021). MDPI. [Link]

  • Microbiology Review(s). (2004). accessdata.fda.gov. [Link]

  • Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a. (n.d.). Research Square.
  • Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. (2020). Mustansiriyah Journal of Science. [Link]

  • The Antimicrobial Activity of Ciprofloxacin-Loaded Niosomes against Ciprofloxacin-Resistant Staphylococcus aureus Clinical Isolates. (2020). Infection and Drug Resistance. [Link]

Sources

A Comparative Guide to the In Vitro Characterization of 1-Boc-3-(2,4-dimethoxyphenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Pyrrolidine Scaffold

The pyrrolidine ring is a five-membered nitrogen heterocycle that serves as a cornerstone in modern medicinal chemistry.[1][2] Its prevalence in over 20 FDA-approved drugs stems from its unique structural properties: the non-planar, sp3-hybridized scaffold allows for a three-dimensional exploration of chemical space, which is critical for precise interactions with complex biological targets like enzymes and receptors.[1][3] This guide focuses on a specific, strategically designed building block: 1-Boc-3-(2,4-dimethoxyphenyl)pyrrolidine . This compound is not merely a synthetic intermediate; it is a carefully crafted tool for drug discovery.[4]

The value of this molecule lies in its two key features:

  • The Boc Protecting Group : The tert-butoxycarbonyl (Boc) group provides a stable shield for the pyrrolidine nitrogen, permitting selective chemical modifications at other positions.[4][5] Its facile removal under mild acidic conditions allows for late-stage functionalization, a crucial advantage in library synthesis.[6][7]

  • The 2,4-Dimethoxyphenyl Moiety : This "privileged" structural motif is found in numerous pharmacologically active compounds.[4] Notably, pyrrolidine derivatives bearing a dimethoxyphenyl group have demonstrated significant inhibitory activity against key enzymes like acetylcholinesterase (AChE), suggesting a plausible biological target for this scaffold.[8]

This guide provides a comprehensive framework for the in vitro evaluation of 1-Boc-3-(2,4-dimethoxyphenyl)pyrrolidine. We will move beyond simple protocols to explain the scientific rationale behind each experimental choice, compare its potential performance against relevant alternatives, and present the data in a clear, actionable format for researchers, scientists, and drug development professionals.

Section 1: Hypothesis-Driven Assay Selection: From Scaffold to Function

The initial characterization of a novel chemical entity should be guided by informed hypotheses derived from its structural features. Based on existing literature, the 1-Boc-3-(2,4-dimethoxyphenyl)pyrrolidine scaffold suggests several potential biological activities.

  • Primary Hypothesis: Enzyme Inhibition. The presence of the 2,4-dimethoxyphenyl group on a pyrrolidine core strongly suggests potential interaction with enzymes, particularly cholinesterases.[8] Therefore, an acetylcholinesterase (AChE) inhibition assay is a primary, logical starting point.

  • Secondary Hypothesis: Antibacterial Activity. Structural analogs containing nitrogen heterocycles and dimethoxyphenyl groups are being explored for their potential to overcome bacterial drug resistance, possibly by targeting critical proteins like FtsZ or topoisomerases.[4] An assessment of antibacterial activity via Minimum Inhibitory Concentration (MIC) determination is therefore warranted.

  • Tertiary Hypothesis: GPCR Modulation. Pyrrolidine-containing molecules are prevalent in compounds targeting the Central Nervous System (CNS), many of which act on G-protein coupled receptors (GPCRs).[1][8] While less direct than the enzyme inhibition hypothesis, screening against a relevant GPCR target, such as a dopamine or serotonin receptor, could reveal unexpected activity. A radioligand binding assay is the gold standard for this initial assessment.[9]

  • Essential Control: Cytotoxicity Assessment. A fundamental aspect of any in vitro screening campaign is to ensure that the observed activity is not a result of general toxicity. A cell viability assay, such as the MTT assay, is a mandatory counter-screen to establish a therapeutic window.[10][11]

Section 2: The Comparative Landscape: Defining a Meaningful Benchmark

To understand the true potential of 1-Boc-3-(2,4-dimethoxyphenyl)pyrrolidine, its performance must be contextualized. We will compare its activity against a carefully selected panel of compounds.

Compound IDStructure/DescriptionRationale for Inclusion
Test-01 1-Boc-3-(2,4-dimethoxyphenyl)pyrrolidine The primary compound of interest.
Comp-01 3-(2,4-dimethoxyphenyl)pyrrolidine The de-protected analog. This comparison is critical to determine if the Boc group hinders or contributes to biological activity, informing future synthetic strategies.
Comp-02 1-Boc-3-phenylpyrrolidine A structural analog lacking the dimethoxy substituents. This helps to elucidate the specific contribution of the 2,4-dimethoxy groups to target engagement.
Ref-AChE Tacrine A well-characterized, standard AChE inhibitor.[10] Serves as a positive control and a benchmark for potency in the AChE inhibition assay.
Ref-MIC Ciprofloxacin A broad-spectrum antibiotic. Serves as a positive control and benchmark for potency in the antibacterial MIC assay.

Section 3: Detailed Experimental Protocols & Workflows

The following protocols are presented as self-validating systems, incorporating the necessary controls to ensure data integrity and reproducibility.

Protocol: Acetylcholinesterase (AChE) Inhibition Assay

This assay quantifies the ability of a test compound to inhibit the AChE enzyme, which hydrolyzes the substrate acetylthiocholine (ATChI) into thiocholine. The subsequent reaction of thiocholine with Ellman's reagent (DTNB) produces a yellow-colored product, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm.[10]

Experimental Rationale: This colorimetric assay is a robust, high-throughput method for identifying and characterizing enzyme inhibitors.[12][13] The inclusion of a known inhibitor (Tacrine) validates the assay's sensitivity, while the vehicle control establishes the baseline enzyme activity.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 100 mM sodium phosphate buffer (pH 8.0).

    • Prepare a 10 mM stock solution of DTNB in the phosphate buffer.

    • Prepare a 10 mM stock solution of ATChI in the phosphate buffer.

    • Prepare a stock solution of AChE (from Electrophorus electricus) at 500 U/mL in buffer. Dilute to 0.1 U/mL for the assay.

    • Prepare 10 mM stock solutions of Test-01, Comp-01, Comp-02, and Ref-AChE in 100% DMSO. Create a serial dilution series (e.g., 100 µM to 1 nM) in the assay buffer.

  • Assay Procedure (96-well plate format):

    • To each well, add 25 µL of the test compound dilution (or vehicle/positive control).

    • Add 125 µL of DTNB solution.

    • Add 25 µL of the diluted AChE enzyme solution. For the blank, add 25 µL of buffer instead.

    • Incubate the plate at 25°C for 15 minutes.

    • Initiate the reaction by adding 25 µL of the ATChI substrate solution to all wells.

    • Immediately begin monitoring the absorbance at 412 nm every minute for 15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration.

    • Calculate the percentage of inhibition using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100.

    • Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration required to inhibit 50% of the enzyme's activity).

Workflow Visualization:

AChE_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_readout Data Acquisition & Analysis Reagents Prepare Reagents (Buffer, DTNB, ATChI, AChE) AddDTNB 2. Add 125µL DTNB Reagents->AddDTNB Compounds Prepare Compound Dilutions (Test, Comp, Ref) AddCmpd 1. Add 25µL Compound/ Vehicle/Control Compounds->AddCmpd AddCmpd->AddDTNB AddEnzyme 3. Add 25µL AChE Enzyme AddDTNB->AddEnzyme Incubate1 4. Incubate 15 min @ 25°C AddEnzyme->Incubate1 AddSubstrate 5. Add 25µL ATChI Substrate Incubate1->AddSubstrate Read Measure Absorbance @ 412 nm (15 min) AddSubstrate->Read Calculate Calculate % Inhibition Read->Calculate Plot Plot Dose-Response Curve Calculate->Plot Result Determine IC50 Value Plot->Result

Caption: Workflow for the AChE colorimetric inhibition assay.

Protocol: Radioligand Binding Assay

This protocol determines the affinity of a test compound for a specific receptor (e.g., Dopamine D2 Receptor) by measuring its ability to compete with a radiolabeled ligand.

Experimental Rationale: Radioligand binding is the gold standard for quantifying the affinity (Ki) of a compound for a receptor target.[9] It provides a direct measure of target engagement. The filtration method effectively separates receptor-bound radioligand from the unbound, allowing for accurate quantification.[14]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

    • Membrane Preparation: Use commercially available cell membranes expressing the human Dopamine D2 receptor. Thaw on ice and dilute in assay buffer to a final concentration of 10 µ g/well .

    • Radioligand: [3H]-Spiperone (a known D2 antagonist). Prepare a working solution at 2x the Kd concentration (e.g., if Kd = 0.5 nM, use 1.0 nM).

    • Non-specific Binding (NSB) Control: A high concentration (e.g., 10 µM) of a known unlabeled ligand, such as Haloperidol.

    • Test Compounds: Prepare a serial dilution series of Test-01, Comp-01, and Comp-02 in assay buffer.

  • Assay Procedure (96-well format):

    • To appropriate wells, add 25 µL of:

      • Assay Buffer (for Total Binding)

      • NSB Control (for Non-specific Binding)

      • Test Compound dilution

    • Add 25 µL of [3H]-Spiperone working solution to all wells.

    • Add 50 µL of the diluted membrane preparation to all wells to initiate the binding reaction.

    • Incubate the plate for 60 minutes at room temperature with gentle shaking.

  • Filtration and Reading:

    • Pre-soak a 96-well glass fiber filter plate (e.g., GF/C) in a wash buffer (e.g., cold 50 mM Tris-HCl).

    • Rapidly harvest the contents of the assay plate onto the filter plate using a cell harvester, washing each well 3 times with 200 µL of ice-cold wash buffer. This traps the membranes with bound radioligand on the filter.

    • Dry the filter plate completely.

    • Add 50 µL of scintillation cocktail to each well and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Use non-linear regression to fit the data and determine the IC50.

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Workflow Visualization:

Binding_Assay_Workflow cluster_setup Assay Setup C Test Compound (or Vehicle/NSB) Incubate Incubate (60 min, RT) R Radioligand ([3H]-Spiperone) M Receptor Membranes (e.g., hD2) Harvest Harvest onto Filter Plate Incubate->Harvest Wash Wash x3 with Cold Buffer Harvest->Wash Dry Dry Filter Plate Wash->Dry Scint Add Scintillant & Read CPM Dry->Scint Analyze Analyze Data (Calculate Ki) Scint->Analyze

Caption: Radioligand binding assay workflow using the filtration method.

Section 4: Data Presentation and Comparative Analysis

Objective comparison requires summarizing quantitative data in a structured format. The following table presents hypothetical, yet plausible, results from the described assays. The goal is to illustrate how data can be used to compare the compounds directly.

Table 1: Comparative In Vitro Activity Profile

Compound IDAChE Inhibition IC50 (µM)Antibacterial MIC vs. E. coli (µg/mL)D2 Receptor Binding Ki (nM)Cytotoxicity (HEK293) IC50 (µM)
Test-01 1.2 ± 0.2 >128850 ± 75>50
Comp-01 0.8 ± 0.1 64 ± 8550 ± 60>50
Comp-02 25.6 ± 3.1>128>10,000>50
Ref-AChE 0.05 ± 0.01N/AN/A15.2 ± 1.9
Ref-MIC N/A0.5 ± 0.1N/A>100

Interpretation of Results:

  • AChE Inhibition: Both Test-01 and Comp-01 show potent activity. The slightly higher potency of Comp-01 (the de-protected version) suggests the Boc group may cause minor steric hindrance at the active site. The significantly weaker activity of Comp-02 confirms that the 2,4-dimethoxy groups are critical for this activity, likely forming key hydrogen bonds or hydrophobic interactions within the enzyme's active site. While not as potent as the reference drug Tacrine (Ref-AChE ), these results validate the primary hypothesis and identify a promising scaffold for optimization.

  • Antibacterial Activity: Only Comp-01 showed moderate antibacterial activity. The lack of activity for Test-01 strongly implies that a free secondary amine on the pyrrolidine ring is essential for its antibacterial mechanism, a crucial insight for future medicinal chemistry efforts.

  • D2 Receptor Binding: All pyrrolidine derivatives showed weak affinity for the D2 receptor, with Ki values in the high nanomolar to micromolar range. This suggests the scaffold is not a potent ligand for this specific GPCR, allowing researchers to focus efforts on the more promising enzyme-inhibitory activity.

  • Cytotoxicity: Crucially, none of the novel pyrrolidine compounds exhibited significant cytotoxicity at concentrations up to 50 µM. This indicates a favorable preliminary safety profile and suggests that the observed AChE inhibition is a specific effect and not due to general cell death.

Conclusion and Future Directions

This comprehensive in vitro guide demonstrates a logical, hypothesis-driven approach to characterizing 1-Boc-3-(2,4-dimethoxyphenyl)pyrrolidine . The experimental data, though hypothetical, illustrates a clear path for decision-making.

The results confirm that the 3-(2,4-dimethoxyphenyl)pyrrolidine scaffold is a potent and specific inhibitor of acetylcholinesterase with low cytotoxicity. The comparative data reveals two critical structure-activity relationships (SAR):

  • The 2,4-dimethoxy substituents are essential for potent AChE inhibition.

  • A free secondary amine is required for antibacterial activity, whereas the Boc-protected analog is inactive.

Based on this guide, the recommended next steps for a drug discovery program would be to:

  • Focus on the AChE inhibitor program using the de-protected scaffold (Comp-01 ) as the new lead.

  • Synthesize a library of analogs by modifying the phenyl ring and the pyrrolidine nitrogen to improve potency and explore selectivity against other cholinesterases (e.g., BChE).

  • Conduct further in vitro ADME (Absorption, Distribution, Metabolism, Excretion) profiling to assess drug-like properties such as metabolic stability and membrane permeability.

By combining rational hypothesis testing with robust, self-validating experimental protocols and objective comparative analysis, researchers can efficiently unlock the therapeutic potential of novel chemical scaffolds like 1-Boc-3-(2,4-dimethoxyphenyl)pyrrolidine.

References

  • European Pharmaceutical Review. (2013). GPCRs: Cell based label-free assays in GPCR drug discovery. [Link]

  • Stove, C. P., et al. (n.d.). Evaluating functional ligand-GPCR interactions in cell-based assays. PMC. [Link]

  • Drug Target Review. (2024). The value of GPCR cell-based assays in drug discovery. [Link]

  • American Chemical Society. (2025). Developing and utilizing a cell based assay for analyzing G-protein coupled receptor activation. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. [Link]

  • Taylor & Francis Online. (2025). Pyrrolidine-based hybrid compounds: design, synthesis, in vitro and in vivo pharmacological properties and molecular docking studies. [Link]

  • PubMed. (2021). A standard operating procedure for an enzymatic activity inhibition assay. [Link]

  • Royal Society of Chemistry. (2024). Synthesis, in vitro biological evaluation and in silico studies of novel pyrrolidine derived thiosemicarbazones as dihydrofolate reductase inhibitors. [Link]

  • PubMed. (2020). Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents. [Link]

  • Springer Nature. (2001). Radioligand Binding Assay. [Link]

  • MDPI. (2024). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. [Link]

  • NCBI. (2012). Receptor Binding Assays for HTS and Drug Discovery. [Link]

  • Biophysics Reports. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. [Link]

  • Royal Society of Chemistry. (n.d.). Protocol for enzyme assays. [Link]

  • PMC. (n.d.). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. [Link]

  • Scribd. (n.d.). Lab Manual Final. [Link]

  • MDPI. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

  • DiVA portal. (2017). Synthesis of substituted pyrrolidines. [Link]

  • ResearchGate. (2017). Synthesis and In Vitro Biological Activity of [1-(Substituted-benzoyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone Oximes. [Link]

  • WordPress. (n.d.). Molecular Solvents – Replacements for DMF, DMAC, NMP. [Link]

  • Monash University. (n.d.). In vitro and In silico Evaluation of Structurally Diverse Benzyl-pyrrolidine-3-ol Analogues as Apoptotic Agents. [Link]

  • PMC. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. [Link]

  • Frontiers. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. [Link]

  • PMC. (2021). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. [Link]

  • PMC. (n.d.). Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics. [Link]

  • Preprints.org. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. [Link]

Sources

Structural Elucidation of 1-Boc-3-(2,4-dimethoxyphenyl)pyrrolidine: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: X-ray Crystallography of 1-Boc-3-(2,4-dimethoxyphenyl)pyrrolidine Derivatives Content Type: Publish Comparison Guide

Executive Summary

In medicinal chemistry, the 1-Boc-3-arylpyrrolidine scaffold is a privileged intermediate, serving as a precursor for isoquinoline alkaloids, GPCR ligands, and antibacterial agents. However, the introduction of the 2,4-dimethoxyphenyl moiety at the C3 position creates a stereogenic center whose absolute configuration (


 or 

) dictates biological efficacy.

While Single Crystal X-ray Diffraction (SC-XRD) remains the definitive method for structural assignment, the physicochemical properties of Boc-protected pyrrolidines—often low-melting solids or viscous oils—present significant challenges. This guide compares SC-XRD against solution-phase alternatives (NMR, VCD) and provides a field-proven protocol for crystallizing difficult Boc-pyrrolidine derivatives.

Part 1: Comparative Analysis of Structural Determination Methods

For a researcher isolating a new enantiomer of 1-Boc-3-(2,4-dimethoxyphenyl)pyrrolidine, selecting the right validation method is critical. The following analysis compares the three primary methodologies based on confidence, throughput, and sample requirements.

Table 1: Performance Comparison of Structural Assignment Methods
FeatureSC-XRD (X-Ray Crystallography) NMR (Mosher's Method/NOE) Vibrational Circular Dichroism (VCD)
Primary Output 3D Atomic Coordinates & Absolute ConfigurationRelative Stereochemistry / Diastereomeric RatioSolution-phase Conformational Ensembles
Confidence Level Definitive (>99%) via Flack ParameterHigh (requires rigid conformation)Moderate to High (computation dependent)
Sample State Single Crystal (Solid)Solution (CDCl

, DMSO-

)
Solution (CCl

, CDCl

)
Key Limitation Crystallization bottleneck (Boc-oils)Requires derivatization (Mosher) or referenceRequires extensive DFT calculations
Turnaround Time 24h – 2 weeks (crystallization dependent)4 – 24 hours2 – 5 days (calculation time)
Cost Efficiency High initial setup; low per-sample costLowMedium (software/instrumentation)
Expert Insight: Why Choose SC-XRD?

While NMR (specifically NOESY) can suggest relative stereochemistry (e.g., cis vs. trans substituents), it often fails for 3-substituted pyrrolidines due to ring puckering flexibility. The pyrrolidine ring rapidly interconverts between envelope (


) and twist (

) conformations in solution, averaging NOE signals and obscuring the true configuration. SC-XRD "freezes" the molecule in a low-energy conformation, providing unambiguous proof of the absolute configuration via anomalous dispersion (using Cu-K

radiation for light-atom structures).

Part 2: Technical Protocol – Crystallizing the "Uncrystallizable"

Boc-protected 3-arylpyrrolidines are notorious for forming supersaturated oils rather than crystals due to the rotational freedom of the tert-butyl carbamate group. The following protocol overcomes this using a Controlled Pulping & Seeding strategy.

Experiment 1: Crystallization of 1-Boc-3-(2,4-dimethoxyphenyl)pyrrolidine

Objective: Obtain single crystals suitable for X-ray diffraction from an oily crude product.

Reagents:

  • Crude 1-Boc-3-(2,4-dimethoxyphenyl)pyrrolidine (Oil/Amorphous solid)

  • Solvents: Diethyl ether (Et

    
    O), Cyclohexane, 
    
    
    
    -Heptane.
  • Antisolvent: Pentane.

Step-by-Step Methodology:

  • Solvent Removal (The Drying Phase):

    • Dissolve the crude intermediate in minimal CH

      
      Cl
      
      
      
      .
    • Evaporate under high vacuum (<1 mbar) at 40°C for 4 hours. Critical: Traces of solvent act as plasticizers, preventing lattice formation. The product should appear as a stiff foam or clear gum.

  • The "Pulping" Technique (Phase Transformation):

    • Add Cyclohexane (5 mL per gram of compound) to the oil.

    • Sonicate for 10 minutes. The oil may initially form an emulsion.

    • Cooling: Place the mixture at 4°C.

    • Seeding: If available, add a micro-crystal of a racemic sample or a similar structural analog. If not, scratch the glass interface vigorously with a spatula to induce nucleation.

    • Stir slowly (50 rpm) for 12–24 hours. The oil should slowly harden into a white, opaque solid suspended in cyclohexane.

  • Recrystallization for Diffraction:

    • Filter the solid obtained in Step 2.[1]

    • Dissolve in hot Diisopropyl ether (iPr

      
      O)  or a mixture of EtOAc/Heptane (1:5) .
      
    • Allow to cool slowly to Room Temperature (RT) in a Dewar flask (to slow heat loss).

    • Vapor Diffusion: If direct cooling fails, place a small vial of the solution (in EtOAc) inside a larger jar containing Pentane. Seal and let stand for 3 days.

  • Validation:

    • Inspect crystals under a polarizing microscope. Look for sharp edges and extinction upon rotation.

Part 3: X-ray Diffraction Workflow & Logical Pathway

The following diagram illustrates the decision-making process for structural determination, highlighting the "Rescue Pathways" when standard crystallization fails.

CrystallographyWorkflow Start Crude 1-Boc-3-(2,4-dimethoxyphenyl)pyrrolidine Screen Primary Screen: Slow Evaporation (EtOAc/Heptane) Start->Screen Check Crystals Formed? Screen->Check Success SC-XRD Data Collection (Cu-Kα Source) Check->Success Yes Fail1 Oil / Amorphous Solid Check->Fail1 No Analyze Structure Solution (SHELXT / OLEX2) Success->Analyze Rescue1 Rescue Strategy A: Pulping in Cyclohexane (4°C) Fail1->Rescue1 Fail2 Still Oily? Rescue1->Fail2 Fail2->Success Crystals Rescue2 Rescue Strategy B: Co-crystallization (Bruker Chaperones / TDA) Fail2->Rescue2 No Rescue2->Success Rescue3 Rescue Strategy C: Derivatization (Hydrolysis to HCl Salt) Rescue2->Rescue3 Fails Rescue3->Success Result Absolute Config (R/S) Flack Parameter < 0.1 Analyze->Result

Figure 1: Decision tree for crystallizing difficult Boc-pyrrolidine derivatives, including rescue strategies for oily intermediates.

Part 4: Data Analysis & Interpretation

Once a crystal is mounted, specific parameters must be refined to ensure the model accurately represents the 1-Boc-3-(2,4-dimethoxyphenyl)pyrrolidine molecule.

Key Refinement Parameters
  • Radiation Source: Use Cu-K

    
     (
    
    
    
    = 1.54178 Å)
    .
    • Reasoning: The molecule contains only light atoms (C, H, N, O). Molybdenum (Mo) radiation often yields insufficient anomalous scattering to determine absolute configuration reliably. Copper radiation maximizes the anomalous signal from Oxygen atoms.

  • Flack Parameter:

    • Target: x < 0.1 (with standard error u < 0.04).

    • Interpretation: A Flack parameter near 0.0 confirms the absolute stereochemistry is correct. A value near 1.0 indicates the inverted structure.

  • Disorder Handling:

    • The tert-butyl group of the Boc moiety often exhibits rotational disorder. Model this using split positions (PART 1 / PART 2) in the SHELXL refinement software to lower the R-factor.

Expected Structural Features

Based on analogs (e.g., 3-phenylpyrrolidine derivatives), expect the pyrrolidine ring to adopt an envelope conformation with the C3-aryl group in a pseudo-equatorial position to minimize steric strain. The 2,4-dimethoxy substitution pattern typically forces the aryl ring to twist out of plane relative to the pyrrolidine average plane (dihedral angle ~40–60°) to avoid steric clash with the pyrrolidine hydrogens.

References

  • Crystallization of Boc-Amino Acids

    • Methodology: "Crystallization method of Boc-amino acid." Patent CN112661672A. Describes the "pulping" technique using weak polar solvents to solidify Boc-protected oils.[2]

  • Absolute Configuration Comparison

    • Source: Benchchem.[3] "A Comparative Guide to Validating the Absolute Configuration of Synthesis Products." Comparison of X-ray, VCD, and NMR methods.

  • Pyrrolidine Structural Dynamics

    • Source: Enamine.[4] "Synthesis of unique pyrrolidines for drug discovery." Discusses the conformational flexibility of the pyrrolidine scaffold in medicinal chemistry.

  • Co-Crystallization Chaperones

    • Source: Bruker.[1][5] "Chaperone Compounds for Co-crystallization of Organics." Describes the use of TDA (Tetrakis(2,4-dimethoxyphenyl)adamantane) to crystallize difficult organic oils.

  • Analogous Structures

    • Source: Analytical Sciences.[6] "Crystal and molecular structures of 1-[3-(3,4-dimethoxyphenyl)-2-propenoyl]pyrrolidine." Provides structural benchmarks for dimethoxyphenyl-substituted pyrrolidines.

Sources

Comparative Guide: Synthetic Routes to 1-Boc-3-(2,4-dimethoxyphenyl)pyrrolidine

[1][2]

Abstract This technical guide evaluates synthetic strategies for 1-Boc-3-(2,4-dimethoxyphenyl)pyrrolidine , a privileged scaffold in medicinal chemistry often utilized in the development of GPCR ligands and kinase inhibitors.[1][2] We analyze two primary methodologies: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura) and [3+2] Cycloaddition .[1][2] The guide provides optimized protocols, mechanistic insights into the electronic influence of the 2,4-dimethoxy moiety, and a decision matrix for process selection.

Comparative Analysis of Synthetic Routes

The synthesis of 3-arylpyrrolidines generally favors convergent approaches. The electron-rich nature of the 2,4-dimethoxyphenyl group dictates specific catalyst and solvent choices to minimize protodeboronation and maximize yield.[2]

Route A: Suzuki-Miyaura Cross-Coupling (Recommended)

This route couples a 3-halo-pyrrolidine with an aryl boronic acid.[1][2] It is the industry standard for medicinal chemistry due to its modularity and the commercial availability of enantiopure starting materials.[2]

  • Mechanism: Pd(0)-catalyzed cycle involving oxidative addition to the pyrrolidine halide, transmetallation with the electron-rich aryl boronate, and reductive elimination.[2]

  • Key Advantage: Stereospecificity.[1][2][3] Starting with chiral 1-Boc-3-iodopyrrolidine allows for the retention of configuration (with minor erosion depending on ligand choice).[1][2]

  • Challenge: The 2,4-dimethoxyboronic acid is prone to hydrolytic protodeboronation due to the electron-donating methoxy groups.[2]

Route B: [3+2] Cycloaddition (Alternative)

This route constructs the pyrrolidine ring via the reaction of an azomethine ylide with a styrene derivative.[1]

  • Mechanism: Dipolar cycloaddition between N-benzyl azomethine ylide (generated in situ) and 2,4-dimethoxystyrene.[1][2]

  • Key Advantage: Low raw material cost; efficient for generating racemic libraries.[1][2]

  • Challenge: Requires subsequent steps for N-debenzylation and N-Boc protection. The electron-rich styrene can be less reactive toward nucleophilic dipoles compared to electron-deficient alkenes.[1][2]

Performance Metrics Comparison
MetricRoute A: Suzuki CouplingRoute B: [3+2] Cycloaddition
Overall Yield 65–85%40–55% (3 steps)
Step Count 1 (Convergent)3 (Linear: Cyclize

Deprotect

Protect)
Stereocontrol High (substrate controlled)Variable (catalyst controlled)
Scalability High (kg scale feasible)Moderate (exotherms in ylide formation)
Atom Economy Moderate (boronic waste)High

Strategic Visualization

Synthesis Pathway Diagram

SynthesisRoutesSM11-Boc-3-iodopyrrolidine(Chiral or Racemic)TargetTARGET:1-Boc-3-(2,4-dimethoxy-phenyl)pyrrolidineSM1->TargetRoute A: SuzukiPd(dppf)Cl2, Cs2CO3Dioxane/H2O, 80°CSM22,4-Dimethoxyphenyl-boronic acidSM2->TargetSM32,4-DimethoxystyreneInt1N-Benzyl-3-(2,4-dimethoxy-phenyl)pyrrolidineSM3->Int1Route B: [3+2]TFA (cat), DCMSM4N-(Methoxymethyl)-N-(TMS-methyl)benzylamineSM4->Int1Int23-(2,4-dimethoxy-phenyl)pyrrolidineInt1->Int2H2, Pd/C(Debenzylation)Int2->TargetBoc2O, TEA

Figure 1: Comparative synthetic pathways. Route A offers a direct, convergent path suitable for preserving chirality.[2] Route B builds the ring skeleton but requires functional group manipulation.

Detailed Experimental Protocols

Protocol A: Optimized Suzuki-Miyaura Coupling

Rationale: The use of Pd(dppf)Cl₂ is critical here.[1] The bidentate ligand prevents ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

1Cesium carbonate2

Materials:

  • 1-Boc-3-iodopyrrolidine (1.0 eq)[1][2]

  • 2,4-Dimethoxyphenylboronic acid (1.2 eq)[1][2][4]

  • Pd(dppf)Cl₂[1][2]·CH₂Cl₂ (0.05 eq)[1][2]

  • Cs₂CO₃ (2.0 eq)[1][2]

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)[1][2]

Step-by-Step Workflow:

  • Inertion: Charge a reaction vial with 1-Boc-3-iodopyrrolidine (e.g., 297 mg, 1.0 mmol), boronic acid (218 mg, 1.2 mmol), and Cs₂CO₃ (652 mg, 2.0 mmol). Evacuate and backfill with Argon (3x).[1][2]

  • Solvation: Add degassed 1,4-dioxane (4 mL) and water (1 mL).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (41 mg, 0.05 mmol) quickly under Argon flow.

  • Reaction: Seal and heat to 85°C for 4–6 hours. Monitor by LC-MS for the disappearance of the iodide.[2] Note: The electron-rich boronic acid may show some homocoupling; ensure slight excess.[1][2]

  • Work-up: Cool to RT. Dilute with EtOAc (20 mL) and wash with water (10 mL) and brine (10 mL).[1][2]

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (Hexane/EtOAc gradient 0-30%).

    • Expected Yield: 75–85%.[1][2]

    • Validation: ¹H NMR should show distinctive methoxy singlets (~3.8 ppm) and Boc-butyl singlet (~1.45 ppm).[1][2]

Protocol B: [3+2] Cycloaddition (Racemic)

Rationale: This route utilizes the reactivity of azomethine ylides.[2][5][6] The 2,4-dimethoxy group on the styrene activates the alkene toward the dipole, but regioselectivity must be controlled.

Materials:

  • 2,4-Dimethoxystyrene (1.0 eq)[1][2]

  • N-Benzyl-1-methoxy-N-((trimethylsilyl)methyl)methanamine (1.2 eq)[1][2]

  • TFA (0.1 eq)[1][2]

  • DCM (Anhydrous)[1][2]

Step-by-Step Workflow:

  • Cyclization: Dissolve 2,4-dimethoxystyrene (164 mg, 1.0 mmol) and the silyl amine precursor (285 mg, 1.2 mmol) in anhydrous DCM (5 mL) at 0°C.

  • Initiation: Add TFA (1M in DCM, 100 µL) dropwise. Allow to warm to RT and stir overnight.

  • Deprotection (One-Pot Sequence): After confirming cyclization (formation of N-benzyl intermediate), solvent swap to MeOH.

  • Hydrogenolysis: Add Pd/C (10 wt%) and stir under H₂ balloon (1 atm) for 12 hours to remove the benzyl group. Filter through Celite.[1][2]

  • Boc-Protection: Re-dissolve the crude secondary amine in DCM, add Et₃N (2.0 eq) and Boc₂O (1.1 eq). Stir 2 hours.

  • Purification: Standard aqueous workup and silica chromatography.[1][2]

    • Expected Overall Yield: 45–55%.[1][2]

Critical Quality Attributes (CQA) & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield (Suzuki) Protodeboronation of Ar-B(OH)₂Use anhydrous conditions with K₃PO₄ base; switch to pinacol ester.
Racemization ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

-Hydride elimination before transmetallation
Ensure high catalyst loading or switch to Pd(OAc)₂/SPhos (bulky ligands prevent elimination).
Regioisomers ([3+2]) Poor dipole alignmentVerify styrene electronics; 2,4-OMe usually directs 3-aryl formation, but check NMR.
Impurity: Phenol Demethylation of 2,4-OMeAvoid strong Lewis acids (e.g., BBr₃, AlCl₃) or high temp acidic workups.[1]

References

  • Suzuki-Miyaura Coupling of 3-Iodopyrrolidines

    • Title: Catalytic Asymmetric Synthesis of α-Arylpyrrolidines and Benzo-fused Nitrogen Heterocycles.[1][2][3]

    • Source:Chem. Eur. J., 2019.[1][2]

    • URL:[Link]

    • Relevance: Establishes the viability of Suzuki coupling on pyrrolidine scaffolds with high enantioretention.
  • General 3-Arylpyrrolidine Synthesis

    • Title: Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts.[1][2]

    • Source:Molecules, 2023.[2][6][7]

    • URL:[Link][1][2]

    • Relevance: Reviews general strategies including cycloaddition and functionaliz
  • Azomethine Ylide Cycloaddition

    • Title: Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds.[1][2][8]

    • Source:Molecules, 2024.[2][8]

    • URL:[Link][1][2]

    • Relevance: Details the mechanism and scope of [3+2] cycloadditions for constructing pyrrolidine cores.
  • Electronic Effects in Cross-Coupling

    • Title: Catalyst Recycling in the Suzuki Coupling Reaction.[2][9][10]

    • Source:Catalysts, 2023.[2][6][7]

    • URL:[Link][1][2]

    • Relevance: Discusses catalyst choices for electron-rich/deactivated substr

A Senior Application Scientist's Guide to Benchmarking Novel Enzyme Inhibitors: A Case Study with 1-Boc-3-(2,4-dimethoxyphenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The identification and characterization of novel enzyme inhibitors are foundational to modern drug discovery. The journey from a promising chemical entity to a validated lead compound requires rigorous, systematic benchmarking against established standards. This guide provides a comprehensive framework for such a process, using the novel compound 1-Boc-3-(2,4-dimethoxyphenyl)pyrrolidine as a case study. We will detail the strategic selection of enzyme targets and benchmark inhibitors, provide validated, step-by-step experimental protocols, and present a clear methodology for data analysis and interpretation. This document is designed for researchers, scientists, and drug development professionals seeking to establish a robust, in-house workflow for evaluating the inhibitory potential of new chemical matter.

Introduction: The Rationale for a Systematic Benchmarking Cascade

In the landscape of drug discovery, countless novel molecules are synthesized, but only a select few possess the desired biological activity and specificity to advance. The pyrrolidine ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous pharmacologically active agents due to its ability to present substituents in a defined three-dimensional space, thereby facilitating precise interactions with biological targets.[1][2] Pyrrolidine derivatives have demonstrated a wide spectrum of activities, including the inhibition of key enzymes involved in metabolic diseases, cancer, and infectious agents.[1][3][4]

This guide focuses on 1-Boc-3-(2,4-dimethoxyphenyl)pyrrolidine , a compound containing this promising scaffold. While its specific biological activity is not yet widely documented, its structure merits a thorough investigation. We will outline a practical and scientifically sound workflow to benchmark its inhibitory potential against three diverse and therapeutically relevant enzyme classes:

  • Metabolic Enzymes (α-Glucosidase): Critical for carbohydrate metabolism, these are established targets for type-2 diabetes.[5]

  • Signaling Enzymes (Protein Kinase): A vast family of enzymes that regulate cellular processes; their dysregulation is a hallmark of cancer.

  • Catabolic Enzymes (Cysteine Protease): These enzymes are crucial for the lifecycle of various pathogens and are involved in cancer progression.

By comparing our test compound to well-characterized inhibitors—Acarbose , Staurosporine , and E-64 —we can ascertain its potency and selectivity, providing the critical data needed to make informed decisions about its future development.

Experimental Design: A Strategy for Clear and Actionable Data

A successful benchmarking study is built on a foundation of logical experimental design. Our primary goal is to determine the half-maximal inhibitory concentration (IC50) of our test compound against each enzyme target. The IC50 value represents the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50% and serves as the gold standard for quantifying inhibitory potency.[6]

Selection of Benchmark Inhibitors (The "Gold Standards")

The choice of benchmark inhibitors is critical for contextualizing the performance of the test compound. We have selected the following:

  • Acarbose: A well-known inhibitor of α-glucosidase and α-amylase, used clinically to treat type-2 diabetes.[7] Its established potency provides a high bar for any new inhibitor in this class.

  • Staurosporine: A potent, broad-spectrum ATP-competitive kinase inhibitor. While not clinically useful due to its lack of selectivity, it is an indispensable tool in kinase research for validating assay performance.

  • E-64 (Loxistatin): An irreversible, mechanism-based inhibitor of many cysteine proteases. It serves as a reliable positive control for assays targeting enzymes like papain or cathepsins.

The Experimental Workflow

The overall process follows a systematic cascade from initial preparation to final data analysis. This workflow ensures reproducibility and minimizes variability.

G cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_analysis Phase 3: Analysis Compound_Prep Compound Stock Preparation (DMSO Stocks) Dispensing Compound Dispensing & Serial Dilution Compound_Prep->Dispensing Test & Benchmark Compounds Enzyme_Prep Enzyme & Substrate Preparation (Assay Buffers) Incubation Pre-incubation (Enzyme + Inhibitor) Enzyme_Prep->Incubation Enzyme Aliquots Plate_Map Assay Plate Mapping (Controls & Dilutions) Plate_Map->Dispensing Dispensing->Incubation Initiation Reaction Initiation (Substrate Addition) Incubation->Initiation Detection Signal Detection (Plate Reader) Initiation->Detection Kinetic or Endpoint Read Normalization Data Normalization (% Inhibition) Detection->Normalization Curve_Fit Dose-Response Curve Fitting (4PL) Normalization->Curve_Fit IC50_Calc IC50 Determination & Statistical Analysis Curve_Fit->IC50_Calc

Caption: General experimental workflow for enzyme inhibitor benchmarking.

Detailed Experimental Protocols

Scientific integrity demands that protocols be described with sufficient detail to ensure they are self-validating and reproducible. The following methods are based on established, robust assay technologies.

Protocol: α-Glucosidase Inhibition Assay (Colorimetric)

This assay measures the enzymatic cleavage of p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol, which can be quantified by measuring absorbance at 405 nm.

Causality: The choice of a colorimetric assay provides a simple, cost-effective, and reliable method for initial screening.[8] The phosphate buffer maintains a stable pH of 6.8, optimal for yeast α-glucosidase activity.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of 1-Boc-3-(2,4-dimethoxyphenyl)pyrrolidine and Acarbose in 100% DMSO. Create a 10-point, 3-fold serial dilution series in a 96-well plate, starting from 1 mM.

  • Reagent Preparation:

    • Assay Buffer: 100 mM Sodium Phosphate, pH 6.8.

    • Enzyme Solution: Prepare a 2 U/mL solution of α-glucosidase (from Saccharomyces cerevisiae) in Assay Buffer.

    • Substrate Solution: Prepare a 2 mM solution of pNPG in Assay Buffer.

  • Assay Execution (in a clear, flat-bottom 96-well plate): a. Add 50 µL of Assay Buffer to all wells. b. Add 5 µL of each compound dilution to the respective wells. For controls, add 5 µL of DMSO (100% activity) or 5 µL of a high-concentration Acarbose solution (0% activity). c. Add 25 µL of the Enzyme Solution to all wells except for the "no-enzyme" blanks. Mix gently by tapping the plate. d. Pre-incubate the plate for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme. e. Initiate the reaction by adding 25 µL of the Substrate Solution to all wells. f. Incubate for 20 minutes at 37°C. g. Stop the reaction by adding 100 µL of 0.2 M Sodium Carbonate. h. Read the absorbance at 405 nm using a microplate reader.

  • Data Analysis: Calculate percent inhibition relative to DMSO controls and fit the data to a 4-parameter logistic curve to determine the IC50.

Protocol: Protein Kinase Inhibition Assay (Luminescence)

This assay quantifies kinase activity by measuring the amount of ATP remaining in solution after the kinase reaction. Less light (lower ATP) indicates higher kinase activity, while more light (higher ATP) indicates inhibition.

Causality: Luminescence-based ATP detection assays are highly sensitive, have a broad dynamic range, and are less susceptible to interference from colored or fluorescent compounds compared to other methods.[8] This makes them ideal for screening libraries of novel compounds.

Step-by-Step Methodology:

  • Compound Preparation: Prepare 10-point serial dilutions of 1-Boc-3-(2,4-dimethoxyphenyl)pyrrolidine and Staurosporine in DMSO as described in 3.1.

  • Reagent Preparation:

    • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.

    • Kinase/Substrate Mix: Prepare a solution containing the target protein kinase and its specific peptide substrate in Kinase Buffer.

    • ATP Solution: Prepare a 2X working concentration of ATP (e.g., 20 µM) in Kinase Buffer. The final concentration should be at or near the Kₘ for the specific kinase.

  • Assay Execution (in a white, opaque 384-well plate): a. Add 1 µL of each compound dilution to the appropriate wells. b. Add 5 µL of the Kinase/Substrate Mix. Mix gently. c. Pre-incubate for 15 minutes at room temperature. d. Initiate the reaction by adding 5 µL of the ATP Solution. e. Allow the kinase reaction to proceed for 60 minutes at room temperature. f. Add 10 µL of a commercial ATP detection reagent (e.g., ADP-Glo™, Kinase-Glo®). g. Incubate for 10 minutes to allow the luminescent signal to stabilize. h. Read luminescence on a microplate reader.

  • Data Analysis: Normalize the data and calculate IC50 values as described previously.

Results: A Comparative Analysis of Inhibitory Potency

The primary output of this benchmarking study is a direct comparison of IC50 values across the different enzyme classes. The following table summarizes the hypothetical results for our case study.

Compoundα-Glucosidase IC50 (µM)Protein Kinase IC50 (µM)Cysteine Protease IC50 (µM)Selectivity Notes
1-Boc-3-(2,4-dimethoxyphenyl)pyrrolidine 15.2 ± 1.8> 100> 100Selective for α-Glucosidase
Acarbose (Benchmark) 2.5 ± 0.4N/AN/AKnown α-Glucosidase Inhibitor
Staurosporine (Benchmark) > 2000.02 ± 0.005> 200Pan-Kinase Inhibitor
E-64 (Benchmark) > 200> 2000.05 ± 0.009Cysteine Protease Inhibitor

Data are presented as mean ± standard deviation from three independent experiments and are for illustrative purposes only.

Discussion and Interpretation of Results

Based on our hypothetical data, 1-Boc-3-(2,4-dimethoxyphenyl)pyrrolidine demonstrates moderate inhibitory activity against α-glucosidase with an IC50 of 15.2 µM. Crucially, it shows no significant activity against the protein kinase or cysteine protease targets at concentrations up to 100 µM.

Expertise & Causality: This is a promising initial result. The compound is approximately 6-fold less potent than the clinical drug Acarbose, but its high selectivity is a very desirable attribute. A lack of off-target activity, particularly against a promiscuous target class like kinases, suggests a lower potential for toxicity and side effects. The dimethoxyphenyl moiety may be forming key interactions within the active site of α-glucosidase, a hypothesis that could be explored through computational docking studies. The Boc-protecting group, while useful for synthesis, may need to be replaced with other functionalities to improve potency in subsequent optimization efforts.

The mechanism of the α-glucosidase assay is illustrated below, showing how inhibition leads to a reduced colorimetric signal.

G cluster_reaction Enzymatic Reaction cluster_inhibition Inhibition pNPG pNPG (Substrate) Colorless Enzyme α-Glucosidase pNPG->Enzyme Binds to Active Site pNP p-Nitrophenol (Product) Yellow, A405 > 0 Enzyme->pNP Cleavage Inhibitor Test Compound (e.g., Pyrrolidine Derivative) BlockedEnzyme Inhibited Enzyme (No Reaction) Inhibitor->BlockedEnzyme Blocks Active Site NoProduct No Product Formed Colorless, A405 ≈ 0 BlockedEnzyme->NoProduct pNPG_inh pNPG pNPG_inh->BlockedEnzyme Cannot Bind

Caption: Mechanism of the colorimetric α-glucosidase assay.

Conclusion and Future Directions

This guide has established a comprehensive and robust framework for the initial benchmarking of novel chemical entities. Using 1-Boc-3-(2,4-dimethoxyphenyl)pyrrolidine as a case study, we have demonstrated a workflow that yields clear, comparative data on both potency and selectivity.

Our hypothetical results identify this compound as a selective, moderate inhibitor of α-glucosidase. This provides a clear path forward for a medicinal chemistry program. Future work should focus on:

  • Mechanism of Action Studies: Determining if the inhibition is competitive, non-competitive, or uncompetitive with respect to the substrate.[9]

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the lead compound to improve potency. This would involve modifying the phenyl substituents and replacing the Boc group.

  • Cellular Activity Assessment: Confirming that the observed enzymatic inhibition translates into a desired biological effect in a relevant cellular model.

By following this systematic benchmarking process, research organizations can de-risk their drug discovery pipelines, efficiently allocate resources, and accelerate the progression of promising new compounds toward clinical development.

References

  • Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology.[Link]

  • Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. Journal of Molecular Structure.[Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules.[Link]

  • Can BellBrook Labs develop assays for novel enzyme targets? BellBrook Labs.[Link]

  • A Guide to Benchmarking Enzymatically Catalysed Reactions. ResearchGate.[Link]

  • Discovery of Pyrrolidine-2,3-diones as Novel Inhibitors of P. aeruginosa PBP3. Antibiotics (Basel).[Link]

  • A guide to benchmarking enzymatically catalysed reactions: the importance of accurate reference energies and the chemical environment. ChemRxiv.[Link]

  • Discovery of Novel Pyrrolidine-Based Chalcones as Dual Inhibitors of α-Amylase and α-Glucosidase. ACS Omega.[Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI.[Link]

  • Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. Der Pharma Chemica.[Link]

  • Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. ResearchGate.[Link]

  • Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wright State University Bookstore.[Link]

  • Pyrrolidine Derivatives as Anti-diabetic Agents: Current Status and Future Prospects. ChemistrySelect.[Link]

  • Structure-based design, synthesis, computational screening and biological evaluation of novel pyrrole fused pyrimidine derivatives targeting InhA enzyme. RSC Advances.[Link]

  • Top Enzymatic Assays for Drug Screening in 2025. Patsnap Synapse.[Link]

  • Rapid screening of enzyme inhibitors using profiling of enzyme-metabolite assay by HPLC (PREMA-HPLC). ResearchGate.[Link]

  • Enzyme Functional Screening, Discovery and Engineering; Automation, Metagenomics and High-throughput Approaches. BENTHAM SCIENCE.[Link]

  • Mechanism of Action Assays for Enzymes - Assay Guidance Manual. NCBI Bookshelf.[Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.